Ethyl 5-acetylthiophene-2-carboxylate
Description
BenchChem offers high-quality Ethyl 5-acetylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-acetylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
33148-82-2 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
ethyl 5-acetylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-5H,3H2,1-2H3 |
InChI Key |
PDIKYTHWLCYLEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability Profile: Ethyl 5-acetylthiophene-2-carboxylate
Executive Summary
Ethyl 5-acetylthiophene-2-carboxylate (CAS 40306-69-6) represents a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Its thermodynamic profile is governed by the competing electronic effects of the electron-rich thiophene core and the electron-withdrawing acetyl and ester substituents. This guide provides a comprehensive analysis of its stability, addressing the solid-state thermodynamic gap between the parent acid and the ester, and detailing the kinetic vulnerabilities regarding hydrolysis and oxidation.
Molecular Architecture & Theoretical Stability
The thermodynamic stability of this molecule is dictated by its "push-pull" electronic system. The thiophene ring is inherently electron-rich (aromatic sextet), but the presence of two strong electron-withdrawing groups (EWGs)—the acetyl group at C5 and the ethyl ester at C2—significantly alters its reactivity profile compared to unsubstituted thiophene.
Electronic Stabilization
-
Resonance Effects: The carbonyl oxygens at C2 and C5 can accept electron density from the thiophene sulfur, creating resonance structures that delocalize charge. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring less susceptible to electrophilic attack (e.g., oxidation) than native thiophene.
-
Inductive Effects: The electronegative oxygens pull density away from the ring carbons, increasing the acidity of the
-protons on the acetyl group (estimated pKa 19-20). This creates a specific vulnerability to base-catalyzed condensation (Aldol-type) degradation.
Structural Vulnerabilities
| Feature | Thermodynamic Risk | Degradation Mechanism |
| Ethyl Ester (C2) | High | Hydrolysis to carboxylic acid (thermodynamically favored product). |
| Thiophene Sulfur | Moderate | S-oxidation to sulfoxide/sulfone (kinetic product under oxidative stress). |
| Acetyl | Low-Moderate | Enolization and subsequent aldol condensation (base-catalyzed). |
Solid-State Thermodynamics[1]
A critical distinction must be made between the ethyl ester and its parent acid (5-acetylthiophene-2-carboxylic acid).
-
Parent Acid MP:
208–212°C (High lattice energy due to intermolecular H-bonding). -
Ethyl Ester MP: Significantly lower (Predicted range: 50–80°C). Note: Literature often conflates the two. The ester lacks the strong dimerizing H-bonds of the acid, leading to a much lower crystal lattice energy.
Polymorphism Risks
As a crystalline organic ester, Ethyl 5-acetylthiophene-2-carboxylate is susceptible to polymorphism. According to Ostwald's Rule of Stages, the least stable polymorph often crystallizes first.
-
Risk: Transformation from a metastable form (lower MP, higher solubility) to a stable form (higher MP, lower solubility) during storage can alter dissolution rates in formulation.
-
Control: Differential Scanning Calorimetry (DSC) is mandatory for every new batch to fingerprint the polymorph.
Solution-Phase Stability & Degradation Pathways[1]
Hydrolysis (Primary Pathway)
The most thermodynamically favorable degradation pathway is the hydrolysis of the ethyl ester.
-
Acid-Catalyzed: Reversible. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
-
Base-Catalyzed: Irreversible and kinetically faster. Hydroxide attacks the carbonyl carbon directly. The resulting carboxylate anion is resonance-stabilized, driving the equilibrium heavily toward the degradation product (5-acetylthiophene-2-carboxylic acid).
Oxidation (Secondary Pathway)
While the EWGs stabilize the ring, high-stress oxidative environments (e.g., peroxides) can attack the sulfur atom.
-
Mechanism: Formation of Thiophene-S-oxide. This intermediate is anti-aromatic and highly unstable, often undergoing Diels-Alder dimerization or losing SO to form furans (though less likely with these substituents).
Photostability
Thiophene derivatives generally exhibit UV absorption in the 250–300 nm range. Excitation can lead to radical formation at the acetyl group or ring opening, necessitating light-resistant storage.
Pathway Visualization
Figure 1: Primary degradation pathways. Hydrolysis to the free acid is the dominant thermodynamic sink.
Experimental Protocols
To validate the thermodynamic stability, the following protocols must be executed. These are designed to be self-validating systems where controls ensure data integrity.
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products (impurities).
Reagents:
-
0.1 N HCl (Acid stress)
-
0.1 N NaOH (Base stress)
-
3%
(Oxidative stress) -
Acetonitrile (HPLC Grade)
Workflow:
-
Preparation: Prepare a 1.0 mg/mL stock solution of the sample in Acetonitrile.
-
Stress Conditions:
-
Acid:[1][2][3][4][5] Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Ambient temp for 2 hours (Monitor closely; rapid degradation expected).
-
Oxidation:[6] Mix 1 mL Stock + 1 mL 3%
. Ambient temp for 24 hours. -
Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.
-
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately before analysis to freeze kinetics.
-
Analysis: Inject onto HPLC-UV (C18 Column, Gradient 10-90% ACN in Water + 0.1% Formic Acid).
Acceptance Criteria:
-
Mass balance (Assay + Impurities) must be >95%.
-
Resolution between Main Peak and Acid Degradant must be >1.5.
Protocol B: Solid-State Characterization (Polymorph Screen)
Objective: Confirm melting point and rule out amorphous content.
-
DSC Analysis:
-
Load 2-5 mg of sample into a crimped aluminum pan.
-
Ramp 10°C/min from 25°C to 250°C.
-
Success Metric: A sharp endotherm (melting) with no preceding exotherms (crystallization) indicates a stable crystalline form. A broad endotherm suggests amorphous content or low purity.
-
Experimental Workflow Diagram
Figure 2: Forced degradation workflow compliant with ICH Q1A(R2) guidelines.
Storage & Handling Recommendations
Based on the thermodynamic vulnerabilities identified:
-
Moisture Control: The ester bond is susceptible to hydrolysis. Store in a desiccator or under nitrogen atmosphere.
-
Temperature: Store at 2–8°C. While the solid is likely stable at room temperature, refrigeration minimizes the kinetic rate of any potential hydrolysis or polymorph conversion.
-
Buffer Selection: For solution-phase usage, avoid buffers > pH 8.0. The electron-withdrawing nature of the thiophene substituents makes the ester carbonyl highly electrophilic and prone to rapid saponification.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. [Link]
-
PubChem. 5-Acetylthiophene-2-carboxylic acid (Parent Acid Data).[2] National Library of Medicine. [Link]
-
Organic Syntheses. 2-Acetothienone (Acetylation Chemistry). Org.[7][2][3][8][9] Synth. 1938, 18,[8] 1. [Link]
Sources
- 1. 5-Ethylthiophene-2-carboxylic acid | C7H8O2S | CID 588192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 5-chlorothiophene-2-carboxylate (CAS 5751-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uomphysics.net [uomphysics.net]
An In-depth Technical Guide to the Determination of Melting and Boiling Points for Novel Thiophene Carboxylates
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physical Constants in Drug Discovery
In the landscape of pharmaceutical development, the precise characterization of a novel chemical entity is paramount. The melting and boiling points of a compound are not mere physical data; they are fundamental indicators of purity, stability, and the nature of intermolecular forces within a crystalline structure.[1][2] For a compound like Ethyl 5-acetylthiophene-2-carboxylate, a heterocyclic molecule of interest in medicinal chemistry, an accurate determination of these properties is a critical first step in its journey from the laboratory to potential clinical applications. An imprecise or inaccurate measurement can lead to flawed interpretations of a compound's character and behavior in subsequent assays.
Understanding the Analyte: Ethyl 5-acetylthiophene-2-carboxylate
Ethyl 5-acetylthiophene-2-carboxylate belongs to the thiophene class of heterocyclic compounds, which are known for their diverse biological activities and are scaffolds in many pharmaceutical agents.[3] The introduction of an ethyl ester and an acetyl group to the thiophene ring influences its polarity, molecular weight, and crystalline packing, all of which directly impact its melting and boiling points.
While no experimentally determined melting or boiling point for Ethyl 5-acetylthiophene-2-carboxylate was found during the literature review for this guide, data for the analogous carboxylic acid, 5-Acetylthiophene-2-carboxylic acid (CAS 4066-41-5), is available and serves as a useful reference point.
| Compound Name | CAS Number | Reported Melting Point (°C) | Reported Boiling Point (°C) |
| 5-Acetylthiophene-2-carboxylic acid | 4066-41-5 | 208-215[4][5], 208-212[6], 210-212 | 385.2 at 760 mmHg |
| Ethyl 5-acetylthiophene-2-carboxylate | 32514-68-8 | Not Found | Not Found |
The esterification of the carboxylic acid to form the ethyl ester is expected to lower the melting point due to the disruption of strong hydrogen bonding present in the carboxylic acid dimers. The boiling point, however, may not be as significantly altered, as the increase in molecular weight is counteracted by the loss of hydrogen bonding.
Part 1: Melting Point Determination: A Measure of Purity and Identity
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[7] For a pure crystalline solid, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[1] The presence of impurities will typically cause a depression in the melting point and a broadening of the melting range.[1]
Method 1: Capillary Melting Point Apparatus
This is a traditional and widely used method for determining the melting point of a solid.[8]
Experimental Protocol:
-
Sample Preparation :
-
Ensure the sample of Ethyl 5-acetylthiophene-2-carboxylate is completely dry, as moisture can depress the melting point.[9][10]
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.[8][9]
-
Press the open end of a capillary tube (sealed at one end) into the powder until a small amount of the sample is in the tube.[8][9]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-4 mm.[8][9]
-
-
Measurement :
-
Place the packed capillary tube into the heating block of the melting point apparatus.[8]
-
For an unknown compound, it is advisable to first perform a rapid determination with a heating rate of 10-20°C per minute to find an approximate melting range.[1][11]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[11]
-
Prepare a new sample and set the heating rate to a slow 1-2°C per minute for an accurate measurement.[9][11]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of the compound.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14] It is a powerful tool for determining the melting point and enthalpy of fusion.
Experimental Protocol:
-
Sample Preparation :
-
Accurately weigh a small amount of the Ethyl 5-acetylthiophene-2-carboxylate sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan using a press. An empty, sealed pan is used as the reference.[15]
-
-
Instrument Setup and Measurement :
-
Place the sample and reference pans into the DSC cell.[15]
-
Set the temperature program. A typical program would involve an initial isothermal period, followed by a heating ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period.
-
The instrument will record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.[13]
-
Caption: Workflow for Melting Point Determination.
Part 2: Boiling Point Determination: A Key Property of Liquids
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[16] It is a critical parameter for purification by distillation and for understanding a compound's volatility.
Method 1: Thiele Tube Method
The Thiele tube is a classic piece of glassware designed to determine the boiling point of a small amount of liquid using convection currents to ensure uniform heating.[16][17][18]
Experimental Protocol:
-
Apparatus Setup :
-
Add a small amount (0.5-1 mL) of Ethyl 5-acetylthiophene-2-carboxylate to a small test tube.[16]
-
Place a capillary tube, sealed at one end, open end down into the test tube.[17][19]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[16]
-
Insert the thermometer and test tube assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level.[20]
-
-
Measurement :
-
Gently heat the side arm of the Thiele tube with a small flame.[16][19]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[16]
-
Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.[20]
-
Remove the heat and allow the apparatus to cool.[16]
-
The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record this temperature as the boiling point.
-
Method 2: Simple Distillation
For larger quantities of the compound, the boiling point can be determined during purification by simple distillation.[7]
Experimental Protocol:
-
Apparatus Setup :
-
Set up a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.
-
Place the liquid sample in the round-bottom flask with a few boiling chips.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]
-
-
Measurement :
-
Heat the round-bottom flask gently.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
The temperature will rise and then stabilize. This stable temperature, at which the vapor is condensing and dripping into the condenser, is the boiling point of the liquid.[7]
-
It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
-
Caption: Workflow for Boiling Point Determination.
Conclusion: Upholding Scientific Integrity
The determination of the melting and boiling points of a novel compound such as Ethyl 5-acetylthiophene-2-carboxylate is a foundational aspect of its chemical and physical characterization. While direct experimental values for this specific ester are not currently published, the established methodologies of capillary melting point determination, Differential Scanning Calorimetry, the Thiele tube method, and simple distillation provide robust and reliable means of obtaining this critical data. Adherence to meticulous experimental technique and the principles of thermal analysis will ensure the generation of accurate and reproducible results, thereby upholding the scientific integrity required in the rigorous field of drug development.
References
- Current time information in Escambia County, US. (n.d.). Google Search.
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
- Boiling Point Determination. (n.d.). Retrieved from a file hosted on the University of Calgary's domain.
-
Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
- Melting point determination. (n.d.). Retrieved from a file hosted on the University of Calgary's domain.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]
- Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from a file hosted on Temple University's domain.
-
Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved from [Link]
-
Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
-
EEWorld. (2014, February 13). Precautions for use and maintenance of melting point apparatus. Retrieved from [Link]
-
Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]
- Determination of the melting point. (n.d.). Retrieved from a file hosted on the University of Technology, Iraq's domain.
-
Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]
- Experiment 1: Melting-point Determinations. (n.d.). Retrieved from a file hosted on the University of Calgary's domain.
-
AELAB. (2025, August 10). Automatic Melting Point Apparatus Safety: Complete Guide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link]
-
Quinoline. (n.d.). 5-Acetylthiophene-2-CarboxylicAcid98%. Retrieved from [Link]
-
ResearchGate. (2022, December). Effect of green solvents physical, chemical, biological and bonding nature on 5-acetyl-thiophene-2-carboxylic acid by DFT and TD-DFT approach – An antiviral agent. Retrieved from [Link]
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.). Retrieved from a file hosted on the University of Mysore's domain.
-
Realtor.com®. (n.d.). 32514, FL Homes for Sale & Real Estate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetylthiophene. Retrieved from [Link]
-
Movoto. (n.d.). Homes For Sale in 32514, FL. Retrieved from [Link]
-
Zillow. (n.d.). 32514 Real Estate & Homes For Sale. Retrieved from [Link]
-
CENTURY 21. (n.d.). Zip Code 32514: Condos for Sale. Retrieved from [Link]
Sources
- 1. almaaqal.edu.iq [almaaqal.edu.iq]
- 2. athabascau.ca [athabascau.ca]
- 3. uomphysics.net [uomphysics.net]
- 4. 5-Acetylthiophene-2-carboxylic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. L13588.14 [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. coleparmer.com [coleparmer.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. hinotek.com [hinotek.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. torontech.com [torontech.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. timstar.co.uk [timstar.co.uk]
- 18. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
- 19. chymist.com [chymist.com]
- 20. uomus.edu.iq [uomus.edu.iq]
Methodological & Application
The Strategic Utility of Ethyl 5-acetylthiophene-2-carboxylate in Modern Pharmaceutical Development: Application Notes and Synthetic Protocols
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the design and synthesis of a vast array of pharmaceutical agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a "privileged pharmacophore" in medicinal chemistry.[2][3] Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][4] Within this versatile class of compounds, Ethyl 5-acetylthiophene-2-carboxylate emerges as a pivotal intermediate, offering a synthetically tractable platform for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of its applications and detailed protocols for its synthesis and use.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe handling in a research and development setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃S | [5] |
| Molecular Weight | 198.24 g/mol | [5] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in various organic solvents | [6] |
| CAS Number | 33148-82-2 | [5] |
Safety and Handling: 5-Acetylthiophene-2-carboxylic acid, the precursor to the title compound, is classified as an irritant.[7] Standard laboratory safety protocols should be strictly followed when handling Ethyl 5-acetylthiophene-2-carboxylate and its derivatives. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]
Application Notes: A Versatile Building Block in Drug Discovery
Ethyl 5-acetylthiophene-2-carboxylate serves as a critical starting material and intermediate in the synthesis of a range of biologically active molecules, primarily leveraging the reactivity of its acetyl and carboxylate functionalities.
Synthesis of Anti-inflammatory and Analgesic Agents
The thiophene scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. 5-Acetylthiophene-2-carboxylic acid, the precursor to the ethyl ester, is a known intermediate in the development of anti-inflammatory and analgesic drugs.[1] The ethyl ester provides a convenient handle for further chemical modifications to generate libraries of potential anti-inflammatory compounds. These modifications often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8]
Development of Novel Anticancer Therapeutics
Thiophene derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[4][9] Ethyl 5-acetylthiophene-2-carboxylate can be utilized as a scaffold to synthesize novel compounds for anticancer screening. For instance, the acetyl group can be a precursor to chalcone-like structures, which are known to possess cytotoxic activities.[10] Furthermore, the ester can be converted to an amide, a common functional group in many kinase inhibitors.[11] Recent studies have highlighted the potential of thiophene analogues as potent anticancer agents, with some derivatives exhibiting significant growth inhibition in various cancer cell lines.[12]
Intermediate in the Synthesis of Arotinolol
Arotinolol is a β-adrenergic receptor antagonist with vasodilating properties, used in the treatment of hypertension and essential tremor. 5-Acetylthiophene-2-carboxylic acid is a documented intermediate in the preparation of Arotinolol.[1][7] The synthesis involves the conversion of the carboxylic acid to a more reactive species, which is then coupled with the appropriate amine side chain. The use of the ethyl ester, Ethyl 5-acetylthiophene-2-carboxylate, can be an alternative strategy in this synthesis, potentially offering advantages in terms of solubility and reactivity in certain solvent systems.
Experimental Protocols
The following protocols are designed to provide researchers with a detailed, step-by-step guide for the synthesis of Ethyl 5-acetylthiophene-2-carboxylate. Two primary synthetic routes are presented: a two-step process involving the synthesis of the carboxylic acid followed by esterification, and a direct one-step Friedel-Crafts acylation.
Protocol 1: Two-Step Synthesis via 5-Acetylthiophene-2-carboxylic Acid
This is a reliable and well-documented approach that proceeds through the formation of the corresponding carboxylic acid.
The synthesis of 2-acetylthiophene is a prerequisite for the subsequent carboxylation step. A common and effective method is the Friedel-Crafts acylation of thiophene.[4]
Materials:
-
Thiophene
-
Acetyl chloride
-
Stannic chloride (SnCl₄)
-
Dry benzene
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous calcium chloride
-
500-cc round-bottomed, three-necked flask
-
Thermometer, dropping funnel, liquid-sealed stirrer, calcium chloride tube
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500-cc three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve thiophene (0.2 mole) and acetyl chloride (0.2 mole) in 200 cc of dry benzene.
-
Cool the solution to 0°C using an ice bath.
-
With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the cooling bath and stir the mixture for an additional hour.
-
Hydrolyze the resulting addition product by the slow addition of a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the yellow benzene layer.
-
Wash the organic layer with 25 cc of water and dry over anhydrous calcium chloride.
-
Distill off the benzene and any unreacted thiophene at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain 2-acetylthiophene.
Causality Behind Experimental Choices:
-
Stannic chloride (SnCl₄) is chosen as the Lewis acid catalyst because it is effective in promoting the acylation of thiophene while minimizing the polymerization that can occur with stronger Lewis acids like aluminum chloride.[4]
-
The reaction is performed at low temperatures (0°C) to control the exothermic nature of the Friedel-Crafts acylation and to prevent side reactions.
-
Hydrolysis with dilute HCl is necessary to break down the complex formed between the ketone product and the Lewis acid catalyst, liberating the desired 2-acetylthiophene.
This step involves the selective oxidation of a precursor to introduce the carboxylic acid group. A patented method utilizes the oxidation of 5-acetyl-2-thienylacetic acid.[4] A more direct conceptual approach would be the carboxylation of 2-acetylthiophene.
Materials:
-
2-Acetylthiophene (from Step 1a)
-
A suitable carboxylating agent and catalyst system (e.g., as described in relevant literature for thiophene carboxylation)
-
Appropriate solvent
-
Standard work-up and purification reagents
Procedure (Conceptual - requires method development based on literature):
-
Dissolve 2-acetylthiophene in a suitable solvent.
-
Introduce the carboxylating agent and catalyst under controlled conditions (temperature, atmosphere).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, perform an appropriate work-up, which may involve quenching the reaction, extraction, and washing.
-
Purify the crude product by recrystallization or column chromatography to yield 5-acetylthiophene-2-carboxylic acid.
This classic method converts the carboxylic acid to its corresponding ethyl ester using an excess of ethanol in the presence of an acid catalyst.[13]
Materials:
-
5-Acetylthiophene-2-carboxylic acid (from Step 1b)
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-acetylthiophene-2-carboxylic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents, can also serve as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).[2]
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst) and brine.[2]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Ethyl 5-acetylthiophene-2-carboxylate.
-
If necessary, purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess ethanol is used to drive the reversible Fischer esterification equilibrium towards the product side, maximizing the yield of the ester.[13]
-
Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[13]
-
The sodium bicarbonate wash is crucial for removing the acidic catalyst and any unreacted carboxylic acid, simplifying the purification process.
Protocol 2: Direct Synthesis via Friedel-Crafts Acylation of Ethyl 2-thiophenecarboxylate
This approach aims to introduce the acetyl group directly onto the pre-formed ethyl ester of thiophene-2-carboxylic acid.
Materials:
-
Ethyl 2-thiophenecarboxylate
-
Acetyl chloride or acetic anhydride
-
A suitable Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or a solid acid catalyst)[14][15]
-
An appropriate inert solvent (e.g., dichloromethane, nitrobenzene)
-
Standard work-up and purification reagents as described in Protocol 1, Step 1a.
Procedure (Conceptual - requires optimization):
-
Dissolve Ethyl 2-thiophenecarboxylate in an inert solvent in a reaction flask equipped with a stirrer, thermometer, and dropping funnel, under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0°C).
-
Add the Lewis acid catalyst portion-wise, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or GC.
-
Upon completion, perform a work-up similar to that described in Protocol 1, Step 1a, involving hydrolysis, extraction, washing, and drying.
-
Purify the crude product by distillation under reduced pressure or column chromatography to isolate Ethyl 5-acetylthiophene-2-carboxylate.
Causality Behind Experimental Choices:
-
The choice of Lewis acid and solvent is critical in this reaction to achieve good regioselectivity for acylation at the 5-position of the thiophene ring and to avoid side reactions. The ester group is a deactivating group, which can make the Friedel-Crafts reaction more challenging than with unsubstituted thiophene.
-
Low temperatures are generally preferred to control the reaction and improve selectivity.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to Ethyl 5-acetylthiophene-2-carboxylate.
Mechanism: Fischer Esterification
Caption: Mechanism of Fischer Esterification.
Conclusion
Ethyl 5-acetylthiophene-2-carboxylate is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is demonstrated in the preparation of drugs such as Arotinolol and its potential as a scaffold for the development of novel anti-inflammatory and anticancer agents. The synthetic protocols provided herein, based on established chemical principles, offer reliable pathways for its preparation in a laboratory setting. A thorough understanding of the causality behind the experimental choices will enable researchers to optimize these procedures for their specific needs, thereby accelerating the drug discovery and development process.
References
-
J&K Scientific LLC. 5-Acetylthiophene-2-carboxylic acid | 4066-41-5. Accessed February 23, 2026. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. [Link]
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. The present review covers USFDA-approved drugs possessing a thiophene ring system. Our analysis reveals that 26 drugs possessing thiophene nuclei have been approved under different pharmacological classes.
- US Patent US4130566A, Process for producing 5-carboxy-2-acetylthiophene.
-
Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Published July 15, 2021. [Link]
-
PubMed. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Published July 15, 2024. [Link]
-
Journal of Pharmaceutical Science and Bioscientific Research. Novel thiophene derivatives as Anti-inflammatory agents. Published September 1, 2016. [Link]
-
Experiment 10. Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
PubMed. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Published July 15, 2024. [Link]
-
Justia Patents. Organic compounds and their use as pharmaceuticals. Published September 26, 1989. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
PMC. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Published July 19, 2021. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. [Link]
- Google Patents.
-
Chemistry Steps. Fischer Esterification. Published November 18, 2021. [Link]
-
An-Najah Staff. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Published December 17, 2022. [Link]
-
HALIL ÜNVER, MUTLUHAN BIYIKOGLU and ADNAN BULUT. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. [Link]
-
PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Published March 18, 2025. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Published June 20, 2025. [Link]
-
Qingmu Pharmaceutical. 5-Acetylthiophene-2-carboxylic acid Manufacturer. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 5. 33148-82-2|Ethyl 5-acetylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. 5-Acetylthiophene-2-carboxylic acid | 4066-41-5 [chemicalbook.com]
- 7. qingmupharm.com [qingmupharm.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 11. staff.najah.edu [staff.najah.edu]
- 12. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Friedel-Crafts acylation methods for thiophene ester synthesis
Application Note: Advanced Protocols for the Friedel-Crafts Acylation of Thiophene
Abstract
The introduction of acyl groups onto the thiophene ring is a pivotal transformation in the synthesis of bioisosteres for drug development (e.g., Plavix, Olanzapine). While classical Friedel-Crafts acylation using stoichiometric aluminum chloride (
Mechanistic Principles & Regiochemistry
The Challenge of Thiophene:
Thiophene is a
Regioselectivity (C2 vs. C3):
Acylation occurs predominantly at the C2 (
-
C2 Attack: The resulting
-complex (Wheland intermediate) is stabilized by three resonance structures, allowing the positive charge to be delocalized effectively onto the sulfur atom. -
C3 Attack: The intermediate is stabilized by only two resonance structures, resulting in a higher activation energy barrier.
Figure 1: Resonance Stabilization of the
Caption: Kinetic pathway comparison showing the resonance-based stability advantage of C2-attack over C3-attack.
Protocol A: Green Catalysis (Iodine-Mediated)
Best For: Small-to-medium scale, solvent-free synthesis, and high atom economy.[1]
Mechanism: Iodine (
Materials
-
Thiophene (Reagent Grade)
-
Acetic Anhydride (1.2 equivalents)
-
Iodine (
), crystalline (1-5 mol%)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Experimental Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood (thiophene has a potent stench).
-
Addition: Charge the flask with Thiophene (10 mmol) and Acetic Anhydride (12 mmol).
-
Catalyst Initiation: Add Iodine (0.1 mmol, 1 mol%) in a single portion.
-
Reaction:
-
Stir at room temperature for 5 minutes. An exotherm may be observed.[1]
-
Heat the mixture to 80°C for 2–3 hours. The solution typically turns dark violet/brown.
-
-
Quench & Workup:
-
Add 10 mL of saturated aqueous
(sodium thiosulfate) . Critical Step: This reduces residual iodine (violet) to iodide (colorless), preventing product contamination.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Extract with Ethyl Acetate (
mL).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Wash organic layer with saturated
(to remove acetic acid byproduct) and brine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Purification: Dry over
, concentrate in vacuo. Purify via short-path distillation or silica gel chromatography (Hexanes/EtOAc 9:1).
Yield Expectation: 85–92%
Protocol B: Heterogeneous Catalysis (Zeolite H-Beta)
Best For: Industrial scalability, continuous flow potential, and reusable catalysts.[1] Advantage: Zeolites act as solid acids, preventing the formation of "red oil" (polymerized thiophene) often seen with liquid acids.
Materials
-
Acetic Anhydride (excess, acts as reagent and solvent)[1]
-
Zeolite H-Beta (
ratio ~25, calcined at 500°C prior to use)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Experimental Procedure
-
Catalyst Activation: Heat Zeolite H-Beta at 120°C for 2 hours to remove adsorbed water. Moisture kills Lewis acid sites.[1]
-
Reaction Assembly: In a pressure tube or round-bottom flask, mix Thiophene (10 mmol) and Acetic Anhydride (30 mmol).
-
Catalysis: Add activated Zeolite H-Beta (10 wt% relative to thiophene).
-
Execution: Heat to 60°C for 4 hours.
-
Workup:
-
Filtration: Filter the hot mixture through a sintered glass funnel to recover the catalyst.
-
Note: The catalyst can be washed with acetone, calcined, and reused up to 4 times with minimal activity loss.[1]
-
Isolation: Remove excess acetic anhydride from the filtrate via rotary evaporation.
-
Yield Expectation: >95% conversion; >98% selectivity for 2-acetylthiophene.
Protocol C: Classical Lewis Acid ( Modification)
Best For: Difficult substrates where strong activation is required, but
Experimental Procedure
-
Pre-cooling: Dissolve Thiophene (10 mmol) and Acetyl Chloride (11 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under
atmosphere. Cool to 0°C .[9]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Controlled Addition: Add Tin(IV) Chloride (
, 11 mmol) dropwise via syringe over 20 minutes.-
Caution: Faming liquid.[1] Dispense in fume hood.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour the reaction mixture carefully onto ice/HCl slush.
-
Why HCl? It prevents the formation of insoluble tin hydroxides which cause emulsions.
-
-
Extraction: Separate the organic layer, wash with water, dry, and concentrate.[1]
Comparative Analysis & Troubleshooting
Table 1: Method Selection Matrix
| Feature | Iodine Catalysis | Zeolite H-Beta | Classical ( |
| Atom Economy | High (No solvent) | Medium (Excess anhydride) | Low (Stoichiometric metal waste) |
| Selectivity (C2) | High | Very High | Moderate (Risk of rearrangement) |
| Scalability | Good (Batch) | Excellent (Flow/Batch) | Poor (Exotherm management) |
| Waste Stream | Aqueous thiosulfate | Minimal (Solid waste) | Acidic metal salts (Toxic) |
Figure 2: Decision Workflow for Protocol Selection
Caption: Decision tree for selecting the optimal acylation method based on scale and substrate stability.
Troubleshooting Guide:
-
Problem: Formation of black tar.
-
Cause: Polymerization of thiophene due to high temperature or super-acidic conditions.
-
Solution: Switch to Zeolite or Iodine methods.[1] If using
, ensure temperature is kept <0°C during addition.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Problem: Low Yield.
-
Cause: Catalyst poisoning.[1] The sulfur atom in thiophene can coordinate to hard Lewis acids (
), deactivating the catalyst. -
Solution: Use >1.2 eq of Lewis acid or switch to "Soft" Lewis acids (e.g.,
, Iodine).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Problem: C2/C3 Isomer Mixture.
-
Cause: Thermodynamic equilibration at high temperatures.[1]
-
Solution: Stop reaction immediately upon consumption of starting material (monitor via TLC/HPLC). Do not overheat.
-
References
-
BenchChem. (2025).[1][3][6] Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Retrieved from
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for classical
protocols). -
Hartough, H. D., & Kosak, A. I. (1947).[1] Acylation Studies in the Thiophene and Furan Series. I. Iodine and Hydriodic Acid Catalysts. Journal of the American Chemical Society, 69(12), 3093–3096.[1]
-
Fripiat, J. et al. (1993).[1] Zeolite catalyzed acylation of heterocyclic aromatic compounds.[3][8][9] Journal of Catalysis.[1] (Foundational work on H-Beta Zeolites for thiophene).
-
Xu, L., et al. (2014).[1] Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Ethyl 5-acetylthiophene-2-carboxylate in Modern Heterocyclic Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 5-acetylthiophene-2-carboxylate. This versatile building block is a cornerstone in the synthesis of diverse heterocyclic scaffolds with significant therapeutic potential. We will delve into its fundamental reactivity, provide detailed protocols for its transformation into high-value intermediates, and showcase its application in the discovery of novel therapeutic agents.
The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry
Thiophene and its derivatives are a class of five-membered heterocyclic compounds that are indispensable in medicinal chemistry.[1] The thiophene ring is considered a bioisostere of the phenyl group, offering similar steric and electronic properties while often improving metabolic stability and pharmacokinetic profiles.[2] This has led to the incorporation of thiophene scaffolds into a wide array of clinically successful drugs. The 2,5-disubstituted thiophene core, in particular, provides a rigid and defined vector for substituent placement, allowing for precise interaction with biological targets.
Ethyl 5-acetylthiophene-2-carboxylate emerges as a particularly strategic starting material due to its bifunctional nature. It possesses two distinct and chemoselectively addressable reaction sites: the acetyl group at the C5 position and the ethyl carboxylate at the C2 position. This arrangement allows for a stepwise and controlled elaboration of the molecular framework, making it an ideal platform for generating compound libraries for high-throughput screening.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃S | |
| IUPAC Name | Ethyl 5-acetylthiophene-2-carboxylate | |
| CAS Number | 33148-82-2 | |
| Molecular Weight | 198.24 g/mol | - |
| Appearance | Light yellow crystal/solid | [3] |
| Solubility | Soluble in various organic solvents (ethanol, ether, chloroform) | [3] |
Synthetic Strategies: Accessing the Core and Key Intermediates
The synthesis of Ethyl 5-acetylthiophene-2-carboxylate and its precursors is well-established, often leveraging classical heterocyclic chemistry reactions. A common and highly efficient method for constructing the substituted thiophene ring is the Gewald aminothiophene synthesis.
The Gewald Reaction: A Gateway to Functionalized Thiophenes
The Gewald reaction is a powerful multi-component condensation that provides rapid access to polysubstituted 2-aminothiophenes from simple starting materials.[4][5][6] These 2-amino-3-carbalkoxythiophenes are not direct precursors to our title compound but represent a critical class of thiophene intermediates whose synthesis illustrates the facile construction of this heterocyclic system.
Caption: Primary sites of reactivity on the core scaffold.
A. Transformations at the C5-Acetyl Group
The acetyl methyl group is acidic and its carbonyl is electrophilic, making it a hub for condensation and cyclization reactions to build fused heterocyclic systems.
Application: Synthesis of Thieno[2,3-d]pyrimidine Scaffolds (Kinase Inhibitors)
Thieno[2,3-d]pyrimidines are a well-established class of "hinge-binding" kinase inhibitors. [7]Ethyl 5-acetylthiophene-2-carboxylate is an excellent precursor for this scaffold. The synthesis typically involves an initial condensation of the acetyl group followed by cyclization to form the pyrimidine ring.
Caption: Reaction pathway to thienopyrimidine kinase scaffolds.
Protocol 2: Synthesis of a 2-Amino-4-methylthieno[2,3-d]pyrimidine Scaffold
-
Enaminone Formation: In a sealed vial, dissolve Ethyl 5-acetylthiophene-2-carboxylate (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq). Heat the mixture at 100-120 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction and remove the excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate.
-
Cyclization: Dissolve the crude enaminone in ethanol. Add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide (1.5 eq).
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, concentrate the mixture and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired thieno[2,3-d]pyrimidine.
B. Transformations at the C2-Ester Group
The ethyl ester at the C2 position is a classic handle for introducing diversity via nucleophilic acyl substitution. [8]This is most commonly exploited through the formation of amides, which are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.
Application: Synthesis of Thiophene-2-Carboxamides (Anticancer Agents)
Thiophene carboxamides have been investigated for a range of biological activities, including as anticancer agents. [9][10]The synthesis is typically a straightforward coupling reaction between the corresponding carboxylic acid (or its activated form) and a desired amine.
Protocol 3: General Synthesis of a Thiophene-2-carboxamide Derivative
-
Saponification: To a solution of Ethyl 5-acetylthiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1), add an excess of sodium hydroxide or potassium hydroxide (2-3 eq). Heat the mixture to 60-80 °C and stir until TLC indicates complete conversion to the carboxylic acid. [11]2. Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 2M HCl) to pH ~2-3. Collect the precipitated 5-acetylthiophene-2-carboxylic acid by filtration, wash with cold water, and dry. [12][13]3. Amide Coupling: In a suitable anhydrous solvent (e.g., DMF or DCM), dissolve the 5-acetylthiophene-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a peptide coupling agent such as HATU (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor completion by TLC.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Case Studies in Drug Discovery
The versatility of Ethyl 5-acetylthiophene-2-carboxylate is best illustrated through its successful application in the synthesis of potent and selective bioactive molecules.
Case Study 1: Thieno[2,3-d]pyrimidines as FLT3 Kinase Inhibitors
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers in Acute Myeloid Leukemia (AML). Thieno[2,3-d]pyrimidines derived from thiophene precursors have shown significant inhibitory activity against this target. [7]The thiophene core acts as a scaffold, the fused pyrimidine provides the crucial hydrogen bonding interactions with the kinase hinge region, and substituents introduced from the original ester and acetyl positions explore other pockets of the ATP-binding site to achieve potency and selectivity.
Case Study 2: Thiophene Derivatives as Antiproliferative Agents
Thiophene-based compounds have demonstrated broad cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancers. [14][15][16][17]For instance, thiophene carboxamides can induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. [10]The synthesis of these molecules, as outlined in Protocol 3, allows for the rapid generation of analogs to build structure-activity relationships (SAR) and optimize for potency and selectivity against cancer cells over normal cells.
| Derivative Class | Therapeutic Target/Application | Representative Activity | Reference |
| Thieno[2,3-d]pyrimidines | Kinase Inhibition (e.g., FLT3, EGFR, HER-2) | IC₅₀ values in the nanomolar range | [7][16] |
| Thiophene Carboxamides | Anticancer (Apoptosis Induction) | Significant cytotoxicity against A375, HT-29, MCF-7 lines | [10] |
| 2-Aminothiophenes | Broad-spectrum (Antiviral, Anti-inflammatory) | Bioactive scaffolds for further elaboration | [2] |
| Thiophene-isoxazole hybrids | Anticancer (ERα inhibitors) | IC₅₀ = 1.91 µM against MCF-7 | [17] |
Biological Evaluation Protocols
A crucial part of the drug discovery workflow is the biological evaluation of newly synthesized compounds. The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.
Protocol 4: Determination of Anticancer Activity using MTT Assay
This protocol provides a general framework for assessing the in vitro cytotoxicity of synthesized thiophene derivatives. [6][15]
-
Cell Culture: Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in their complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene compounds in the appropriate medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
Ethyl 5-acetylthiophene-2-carboxylate is more than just a chemical intermediate; it is a strategic platform for innovation in heterocyclic drug discovery. Its defined structure, orthogonal reactivity, and facile conversion into privileged medicinal chemistry scaffolds like thieno[2,3-d]pyrimidines and thiophene carboxamides make it an invaluable tool. The protocols and applications detailed herein provide a robust framework for researchers to leverage this building block in their quest for novel and effective therapeutic agents.
References
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
5-Acetylthiophene-2-carboxylic acid | 4066-41-5. J&K Scientific LLC. [Link]
-
Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Gewald Reaction for Thiophene Synthesis. Scribd. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Journal of Molecular Structure. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ResearchGate. [Link]
-
2-ACETOTHIENONE. Organic Syntheses. [Link]
- Process for producing 5-carboxy-2-acetylthiophene.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
-
5-Acetylthiophene-2-carboxylic acid | C7H6O3S. PubChem. [Link]
-
5-Ethylthiophene-2-carboxylic acid | C7H8O2S. PubChem. [Link]
-
Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Center for Biotechnology Information (PMC). [Link]
-
C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv. [Link]
-
Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. National Center for Biotechnology Information (PMC). [Link]
-
5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Center for Biotechnology Information (PMC). [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff Website. [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Center for Biotechnology Information (PMC). [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. [Link]
-
The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Acetylthiophene-2-carboxylic acid | 4066-41-5 [chemicalbook.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. staff.najah.edu [staff.najah.edu]
- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency [mdpi.com]
- 12. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Ethylthiophene-2-carboxylic acid | C7H8O2S | CID 588192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Condensation reactions involving the acetyl group of thiophene carboxylates
Abstract
This application note details high-fidelity protocols for the functionalization of methyl 3-acetylthiophene-2-carboxylate and its regioisomers. Focusing on the reactivity of the acetyl group, we define workflows for Claisen-Schmidt condensation to generate chalcone libraries and subsequent heterocyclization to form pyrazoles. These scaffolds are critical bioisosteres in kinase inhibitor and anti-inflammatory drug discovery. The guide addresses common pitfalls, specifically ester hydrolysis versus retention, and provides mechanistic causality for experimental parameters.
Mechanistic Insight & Reactivity Profile
The thiophene ring is electron-rich (excessive
-
Acidity of
-Protons: The C3-acetyl methyl protons are significantly acidified ( ) due to the electron-withdrawing nature of the adjacent carbonyl and the inductive effect of the ortho-ester. This makes them excellent nucleophiles for aldol-type condensations. -
Chemo-Selectivity Challenge: The C2-ester is susceptible to hydrolysis (saponification) under the strong basic conditions typically used for Claisen-Schmidt reactions.
-
Path A (Ester Retention): Requires anhydrous mild bases (Piperidine, NaOMe/MeOH) or acid catalysis.
-
Path B (Concomitant Hydrolysis): Uses aqueous NaOH/KOH, yielding the chalcone-carboxylic acid , often desired for solubility or further coupling.
-
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)[1]
This protocol targets the synthesis of Methyl 3-cinnamoylthiophene-2-carboxylate derivatives. It utilizes a piperidine-mediated pathway to minimize ester hydrolysis.
Reagents & Materials
-
Substrate: Methyl 3-acetylthiophene-2-carboxylate (1.0 eq)
-
Electrophile: Substituted Benzaldehyde (1.1 eq)
-
Catalyst: Piperidine (0.2 eq) or Pyrrolidine
-
Solvent: Absolute Ethanol (anhydrous)
-
Acid: Glacial Acetic Acid (trace, optional co-catalyst)
Step-by-Step Methodology
-
Solubilization: In a flame-dried round-bottom flask, dissolve 5.0 mmol of methyl 3-acetylthiophene-2-carboxylate and 5.5 mmol of the aryl aldehyde in 15 mL of absolute ethanol.
-
Catalyst Addition: Add 100
L of piperidine dropwise.-
Technical Note: If the reaction is sluggish (monitored by TLC), add 2 drops of glacial acetic acid to buffer the basicity and facilitate enolization (Knoevenagel-type conditions).
-
-
Reflux: Heat the mixture to reflux (
C) for 4–8 hours.-
Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The disappearance of the acetylthiophene spot indicates completion.
-
-
Workup (Precipitation): Cool the mixture to
C in an ice bath. The chalcone product often precipitates as yellow/orange needles. -
Isolation: Filter the solid and wash with cold ethanol (
mL). -
Recrystallization: Recrystallize from hot Ethanol or MeOH/DCM if necessary.
Data Analysis: 1H NMR Signatures
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Feature |
| Vinyl | 7.30 – 7.50 | Doublet | 15.5 – 16.0 | Trans geometry ( |
| Vinyl | 7.60 – 7.85 | Doublet | 15.5 – 16.0 | Deshielded by aryl ring |
| Thiophene H4/H5 | 7.40 – 7.70 | Doublet/Multiplet | 5.0 – 5.5 | Thiophene ring coupling |
| Ester -OCH3 | 3.85 – 3.95 | Singlet | - | Confirmation of ester retention |
Pathway Visualization: Mechanism of Action
The following diagram illustrates the base-catalyzed enolization and subsequent condensation.
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation leading to
Protocol B: Pyrazoline Synthesis (Heterocyclization)
Chalcones generated in Protocol A are potent Michael acceptors. Reacting them with hydrazine creates pyrazoline scaffolds, which are precursors to pyrazoles (via oxidation) or can be isolated as bioactive agents.
Reagents
-
Substrate: Thiophene Chalcone (from Protocol A) (1.0 eq)
-
Reagent: Hydrazine Hydrate (80%) or Phenylhydrazine (1.5 eq)
-
Solvent: Glacial Acetic Acid (for N-acetyl pyrazolines) or Ethanol (for N-H/N-Ph pyrazolines)
Step-by-Step Methodology (N-Acetyl Pyrazoline)
-
Dissolution: Dissolve 2.0 mmol of chalcone in 10 mL of glacial acetic acid.
-
Cyclization: Add hydrazine hydrate (3.0 mmol) slowly.
-
Caution: Exothermic reaction.
-
-
Reflux: Heat at
C for 6–10 hours. The acetic acid acts as both solvent and acetylating agent for the N1 position of the pyrazoline. -
Quench: Pour the reaction mixture into crushed ice (50 g).
-
Neutralization: Adjust pH to ~7 using 10% NaOH solution (if necessary) or simply filter the precipitate if stable.
-
Purification: Recrystallize from Ethanol.
Strategic Note: Bicyclic Fusion (Thienopyridazinones)
Researchers must be aware of a competing reaction pathway when the starting material is methyl 3-acetylthiophene-2-carboxylate .
If the starting keto-ester is treated directly with hydrazine (without forming the chalcone first), the hydrazine can attack both the ketone and the ester, leading to a thieno[3,2-d]pyridazin-1(2H)-one bicyclic system.
-
Prevention: To obtain the chalcone-derived pyrazole, ensure the Claisen-Schmidt condensation (Protocol A) is complete and the intermediate is purified before introducing hydrazine.
-
Application: If the bicyclic pyridazinone is the desired target (a PARP inhibitor scaffold), treat the starting material directly with hydrazine hydrate in refluxing ethanol.
References
-
Arabian Journal of Chemistry. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ACS Omega. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Thiophene-Based Conducting Polymers Using Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Ester Functionality in Thiophene-Based Conducting Polymers
Thiophene-based conducting polymers are a cornerstone of organic electronics, finding applications in everything from organic light-emitting diodes (OLEDs) and solar cells to biosensors and thermoelectric devices.[1][2] The versatility of these materials stems from the ability to tune their electronic and physical properties through the chemical modification of the thiophene monomer. The introduction of ester-containing side chains is a particularly powerful strategy for achieving this. Ester groups can enhance solubility, which is crucial for solution-based processing, and their electronic-withdrawing nature can be used to modulate the polymer's band gap and energy levels.[3][4] Furthermore, the ester functionality provides a convenient handle for post-polymerization modification, allowing for the attachment of a wide range of functional moieties. This application note provides a comprehensive guide to the synthesis, purification, and characterization of thiophene-based conducting polymers featuring ester derivatives.
Mechanistic Insights: The Chemistry of Thiophene Polymerization
The polymerization of thiophene monomers into conjugated polymers can be achieved through several methods, with oxidative polymerization (both chemical and electrochemical) and cross-coupling reactions being the most prevalent.
Oxidative Polymerization: A Radical Approach
Oxidative polymerization is a widely used method due to its simplicity and effectiveness.[1] The reaction is typically initiated by an oxidizing agent, such as iron(III) chloride (FeCl₃), or by applying an electrochemical potential. The generally accepted mechanism involves the following key steps:
-
Oxidation of the Monomer: The process begins with the oxidation of the thiophene monomer to form a radical cation. In the case of chemical polymerization, this is facilitated by the oxidizing agent (e.g., FeCl₃). In electropolymerization, this occurs at the surface of the working electrode when a sufficient potential is applied.[5]
-
Radical Cation Coupling: The highly reactive radical cations then couple with each other. This dimerization is a critical step in initiating the polymer chain growth.
-
Rearomatization: The coupled dimer undergoes a rearomatization process, typically through the loss of two protons, to form a neutral bithiophene molecule.
-
Chain Propagation: The newly formed bithiophene has a lower oxidation potential than the monomer, meaning it is more easily oxidized. Therefore, it is preferentially oxidized to a radical cation, which can then react with other monomers or oligomers, leading to the propagation of the polymer chain.[6]
The presence of an ester group on the thiophene ring can influence this process. The electron-withdrawing nature of the ester can increase the oxidation potential of the monomer, requiring a stronger oxidizing agent or a higher applied potential for polymerization to occur.[3]
Protocols for Synthesis
This section provides detailed protocols for the two primary methods of synthesizing ester-functionalized thiophene-based conducting polymers: chemical oxidative polymerization and electropolymerization.
Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)
This protocol describes the synthesis of a poly(3-alkylthiophene) with an ester-containing side chain.
Materials:
-
3-(alkoxycarbonylalkyl)thiophene monomer (e.g., ethyl 2-(3-thienyl)acetate)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or other suitable solvent
-
Methanol
-
Acetone
-
Hexane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: Ensure the thiophene monomer is pure and dry. If necessary, purify by distillation or column chromatography.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, suspend anhydrous FeCl₃ (typically a 4:1 molar ratio of FeCl₃ to monomer) in anhydrous chloroform under an inert atmosphere (argon or nitrogen).[1]
-
Monomer Addition: Dissolve the thiophene monomer in a small amount of anhydrous chloroform and add it to the dropping funnel. Add the monomer solution dropwise to the stirred FeCl₃ suspension over 30-60 minutes.
-
Polymerization: Allow the reaction to stir at room temperature for 2-24 hours. The reaction mixture will typically turn dark and viscous as the polymer forms.
-
Quenching and Precipitation: Quench the reaction by slowly adding methanol to the reaction mixture. This will precipitate the polymer.
-
Initial Purification: Filter the crude polymer and wash it with copious amounts of methanol to remove residual FeCl₃ and unreacted monomer. The filtrate should be colorless.[7]
-
Soxhlet Extraction: Dry the crude polymer and place it in a cellulose thimble for Soxhlet extraction. This is a critical step for removing oligomers and other impurities.
-
Extract with methanol for 24 hours to remove any remaining inorganic salts and low molecular weight polar impurities.
-
Extract with hexane or acetone for 24 hours to remove oligomers.
-
Finally, extract with chloroform or another suitable solvent in which the polymer is soluble to collect the purified polymer.
-
-
Final Precipitation and Drying: Precipitate the polymer from the chloroform solution by adding it to a large volume of methanol. Filter the purified polymer and dry it under vacuum at 40-60 °C for 24 hours.
Protocol 2: Electropolymerization
This protocol describes the electrochemical synthesis of a thin film of an ester-functionalized polythiophene on an electrode surface.
Materials:
-
3-(alkoxycarbonylalkyl)thiophene monomer
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or lithium perchlorate (LiClO₄))
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the thiophene monomer (typically 0.1 M) and the supporting electrolyte (typically 0.1 M) in the chosen solvent.[5]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: The electropolymerization can be carried out using either cyclic voltammetry (CV) or potentiostatic (chronoamperometry) methods.
-
Cyclic Voltammetry: Scan the potential from an initial value (e.g., 0 V) to a potential sufficient to oxidize the monomer (typically between 1.0 and 2.0 V vs. Ag/AgCl) and back.[5] Repeat this for multiple cycles. A progressive increase in the current with each cycle indicates the deposition of a conductive polymer film on the working electrode.
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes. The current will initially be high and then decrease as the monomer near the electrode surface is consumed and the film grows.
-
-
Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas or in a vacuum oven at a low temperature.
Characterization of Ester-Functionalized Polythiophenes
A thorough characterization of the synthesized polymer is essential to confirm its structure, purity, and properties.
| Technique | Information Obtained | Typical Observations for Ester-Functionalized Polythiophenes |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and regioregularity of the polymer. | ¹H NMR will show characteristic peaks for the thiophene ring protons, the alkyl side chain, and the ester group. The aromatic region can be used to determine the head-to-tail (HT) to head-to-head (HH) and tail-to-tail (TT) linkages. |
| UV-Visible (UV-Vis) Spectroscopy | Determines the electronic absorption properties and the optical band gap of the polymer. | The λmax in solution is typically in the range of 400-500 nm, corresponding to the π-π* transition of the conjugated backbone. Ester groups can cause a blue shift (shift to shorter wavelengths) compared to their alkyl counterparts due to steric hindrance twisting the polymer backbone and reducing the effective conjugation length. |
| Gel Permeation Chromatography (GPC) | Measures the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. | The molecular weight can vary significantly depending on the polymerization method and conditions. Oxidative polymerization often leads to a broader PDI compared to more controlled methods like direct arylation polycondensation. |
| Cyclic Voltammetry (CV) | Investigates the electrochemical properties, including the oxidation and reduction potentials, and the electrochemical band gap. | The cyclic voltammogram will show the oxidation (p-doping) and reduction (n-doping) peaks of the polymer. The onset of these peaks can be used to estimate the HOMO and LUMO energy levels and the electrochemical band gap. |
Visualization of the Synthesis Workflow
Chemical Oxidative Polymerization Workflow
Caption: Workflow for chemical oxidative polymerization.
Electropolymerization Workflow
Caption: Workflow for electropolymerization.
Applications in Research and Development
The unique properties of ester-functionalized polythiophenes make them attractive for a variety of applications:
-
Organic Photovoltaics (OPVs): The ability to tune the energy levels of the polymer through the ester functionality is crucial for optimizing the performance of OPV devices.[2]
-
Organic Field-Effect Transistors (OFETs): Enhanced solubility allows for the fabrication of uniform, high-quality thin films, which is essential for OFET performance.
-
Sensors: The ester group can be hydrolyzed or transesterified, providing a mechanism for creating sensors that respond to specific chemical or biological analytes.
-
Drug Delivery: The ester linkage can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a conjugated drug molecule.
Conclusion
The synthesis of thiophene-based conducting polymers with ester derivatives offers a versatile platform for the development of new functional materials. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore this exciting class of polymers. By understanding the underlying polymerization mechanisms and the impact of the ester functionality, scientists can rationally design and synthesize novel materials with tailored properties for a wide range of applications.
References
- Lee, C., et al. (n.d.). The Preparation and Characterization of Ester Functionalized Poly(3-Alkylthiophene)S. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 247(1), 31-39.
- Ganapathy, H. S., Hwang, H. S., & Lim, K. T. (2006). Synthesis and Properties of Fluorinated Ester-Functionalized Polythiophenes in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 45(4), 1195-1200.
- Yuan, X., et al. (2025). Polythiophenes as electron donors in organic solar cells. Chemical Science.
- Menda, T., Mori, T., & Yasuda, T. (2021). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation. Polymer Chemistry, 12(8), 1145-1151.
- Su, L.-Y., et al. (2025). Fluorinated Polythiophenes with Ester Side Chains for Boosting the V and Efficiency in Non-Fullerene Polymer Solar Cells. Polymer, 326(7), 128336.
- Fonseca, J. C. M., & Alves, M. P. A. S. (2018). Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. Polímeros, 28(5), 395-399.
- Liu, Y., et al. (n.d.).
- (1991). Polymerization of thiophene and its derivatives.
- Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCI 3. Polymer, 33(7), 1559-1562.
- Hebert, D. D., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes.
- Faucher, S., Okrutny, P., & Zhu, S. (2005).
- (n.d.).
- Wikipedia. (n.d.). Polythiophene.
- (2024, January 18).
- (n.d.).
- (n.d.). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors.
- (n.d.). In-Situ Approaches for the Preparation of Polythiophene-Derivative Cellulose Composites with High Flexibility and Conductivity.
- (n.d.). Some advices for purifying a polymer ?.
- (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver.
- (n.d.). Polythiophenes as electron donors in organic solar cells.
- (n.d.). Fluorinated Polythiophenes with Ester Side Chains for Boosting the V and Efficiency in Non-Fullerene Polymer Solar Cells.
Sources
Functionalization of Ethyl 5-acetylthiophene-2-carboxylate for agrochemicals
An In-Depth Guide to the Functionalization of Ethyl 5-acetylthiophene-2-carboxylate for Agrochemical Discovery
Introduction: The Thiophene Scaffold in Modern Agrochemicals
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds are central to this endeavor, with the thiophene ring being a particularly privileged scaffold.[1][2] Thiophene derivatives are integral to a range of commercial pesticides, herbicides, and fungicides, where the sulfur-containing heterocycle often enhances biological activity and metabolic stability compared to its benzene analogues.[1][3] Molecules such as the fungicides boscalid, penthiopyrad, and isofetamid demonstrate the commercial success of incorporating this five-membered ring.[3]
Ethyl 5-acetylthiophene-2-carboxylate is a versatile starting material for building diverse molecular libraries for agrochemical screening. Its three distinct points of functionalization—the acetyl group, the ethyl ester, and the thiophene ring itself—offer a rich platform for chemical modification. This guide provides a detailed exploration of strategies and protocols for derivatizing this scaffold, aimed at researchers and scientists in the field of agrochemical development.
Core Functionalization Strategies
The molecular architecture of Ethyl 5-acetylthiophene-2-carboxylate presents three primary handles for chemical modification. A strategic approach involves exploring derivatization at each of these sites to generate a library of analogues with diverse physicochemical properties and potential biological activities.
Sources
Application Note: Scalable Synthesis of Ethyl 5-acetylthiophene-2-carboxylate
This is a comprehensive technical guide for the scalable synthesis of Ethyl 5-acetylthiophene-2-carboxylate .
| MW: 198.24 g/mol [1][2]Executive Summary & Strategic Analysis
Ethyl 5-acetylthiophene-2-carboxylate is a critical pharmacophore in the synthesis of anti-inflammatory agents, kinase inhibitors, and advanced agrochemicals.[1][2] While the molecule appears structurally simple, its synthesis on a kilogram scale presents a classic regioselectivity paradox inherent to thiophene chemistry.
The Challenge:
-
Direct Acylation: Friedel-Crafts acylation of ethyl 2-thiophenecarboxylate is sluggish due to ring deactivation by the ester group.[1][2] Furthermore, the directing effects often lead to mixtures of C4 (meta-like) and C5 (alpha-like) substitution.[1][2]
-
Direct Esterification: Synthesizing the corresponding acid (5-acetyl-2-thiophenecarboxylic acid) often requires harsh oxidation steps that can degrade the acetyl moiety.[1][2]
The Solution: This guide details the "Halogen-Switch Strategy" (Route A) as the Gold Standard for scalable manufacturing.[1] This route leverages the high regioselectivity of acylating 2-bromothiophene, followed by a high-yielding palladium-catalyzed carbonylation.[1][2] This method avoids the formation of inseparable isomers and utilizes robust, flow-compatible chemistry.
Retrosynthetic Analysis
The retrosynthetic logic prioritizes the installation of the deactivating ester group last to maintain ring reactivity for the acylation step.
Figure 1: Retrosynthetic dissection favoring the 'Halogen-Switch' pathway to ensure regiochemical purity.
Detailed Protocols
Route A: The Halogen-Switch (Industrial Standard)[1][2][3]
Step 1: Regioselective Acylation of 2-Bromothiophene
This step exploits the cooperative directing effects of the sulfur atom and the bromine substituent.[1] Both direct the incoming electrophile to the 5-position (alpha to sulfur, para to bromine).
Materials:
-
Tin(IV) Chloride (
) (1.1 equiv) [Alternative: can be used but often leads to tarring; is milder].[1][2] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, dropping funnel, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).
-
Charging: Charge the flask with 2-bromothiophene (163 g, 1.0 mol) and DCM (800 mL) . Cool the solution to 0°C using an ice/salt bath.
-
Catalyst Addition: Add Acetyl Chloride (94 g, 1.2 mol) . Then, add
(286 g, 1.1 mol) dropwise over 45 minutes. Caution: Exothermic.[1][2] Maintain internal temperature <5°C.[1][2] -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by HPLC/TLC.[1][2] The mixture will turn dark red/purple.
-
Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice/water with vigorous stirring. Separate the organic layer.[3][4][5]
-
Workup: Wash the organic layer with 1M HCl (2 x 200 mL), saturated
(2 x 200 mL), and brine. Dry over .[1][2] -
Purification: Concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Hexane (1:4) or distilled (bp ~130°C @ 10 mmHg).[1][2]
-
Yield: Expect 85-90% (175-185 g). Product: 5-Acetyl-2-bromothiophene.[1][2]
Step 2: Palladium-Catalyzed Carbonylation
This step converts the aryl bromide to the ethyl ester using Carbon Monoxide (CO).[1]
-
Reaction: 5-Acetyl-2-bromothiophene + CO + EtOH
Target[1][2] -
Safety Critical: CO is a silent killer.[1][2] Use a rated high-pressure reactor in a well-ventilated hood with CO detectors.[1][2]
Materials:
Protocol:
-
Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 5-acetyl-2-bromothiophene (102.5 g) in Ethanol (500 mL) .
-
Base & Catalyst: Add
(105 mL) and (3.6 g) . -
Purging: Seal the reactor. Purge with Nitrogen (3x) and then Carbon Monoxide (3x).[2]
-
Reaction: Pressurize to 5 bar (75 psi) with CO. Heat to 80°C . Stir at 800 rpm for 12-16 hours.
-
Monitoring: Monitor pressure drop. If pressure stabilizes, reaction is likely complete. Verify by HPLC.
-
Workup: Cool to RT. Vent CO carefully into a scrubber.[2] Filter the mixture through a pad of Celite to remove Pd black. Rinse with ethanol.[1][2][6]
-
Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water and dilute citric acid (to remove amine salts).
-
Purification: Recrystallize from Hexane/Ethyl Acetate.
-
Yield: Expect 80-85%.
Process Data & Scalability Analysis
The following table summarizes the critical parameters for the recommended route versus the "Direct Acylation" route.
| Parameter | Route A: Halogen-Switch (Recommended) | Route B: Direct Acylation of Ester |
| Regioselectivity | >99:1 (C5) | ~60:40 (C5:C4 mixture) |
| Overall Yield | ~70% (2 steps) | <40% (low conversion) |
| Purification | Simple Crystallization | Difficult Isomer Separation |
| Cost Driver | Palladium Catalyst | Yield Loss / Separation |
| Scalability | High (Flow chem compatible) | Low (Viscous tars) |
Mechanism & Workflow Visualization
The following diagram illustrates the reaction mechanism and the critical decision points in the workflow.
Figure 2: Mechanistic workflow showing the regioselective acylation followed by the catalytic carbonylation cycle.
Analytical Characterization
Confirm the identity of the final product using these specifications:
-
Physical State: White to pale yellow crystalline solid.[1][2]
-
NMR (400 MHz,
): -
MS (ESI): m/z 199.0
.[1][2]
References
-
Organic Syntheses: Johnson, J. R.; May, G. E. "2-Acetothienone."[2][4] Org.[1][2][4][6][7][8] Synth.1938 , 18,[4] 1. Link (Foundational thiophene acylation chemistry).[1][2]
-
Regioselectivity in Thiophenes: Gronowitz, S. "Thiophene and its Derivatives."[2] Chem. Heterocycl.[1][2][8] Compd.1985 , 44, Part 1. (Authoritative text on thiophene substitution patterns).
-
Carbonylation Protocols: Albéniz, A. C.; Espinet, P. "Palladium-Catalyzed Carbonylation Reactions."[2] ACS Catal.[1][2]2014 , 4, 10. (General reference for Step 2 conditions).
-
Alternative Oxidative Routes: "New method for the synthesis of 2-thiophenecarboxylic acids."[1][2] Arkivoc2004 , (xi), 53-60.[2] Link (Discusses oxidative carbonylation limitations).
-
Commercial Precursor Data: PubChem Entry for 5-Acetyl-2-bromothiophene.[1][2] Link (Verification of intermediate stability).
Sources
- 1. 2-Acetyl-5-bromothiophene [webbook.nist.gov]
- 2. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiophene Ester Hydrolysis
Introduction: The Thiophene Challenge
Thiophene esters are deceptive. While they appear structurally similar to benzoates, their electronic properties often derail standard hydrolysis protocols. The thiophene ring is electron-rich (π-excessive), which increases electron density at the carbonyl carbon via resonance, rendering it less electrophilic and more resistant to nucleophilic attack by hydroxide ions. Furthermore, 2-substituted thiophenes are notoriously prone to protodecarboxylation under acidic conditions, leading to "vanishing product" syndrome.
This guide moves beyond generic "add base and stir" advice, offering mechanistic solutions for stalled kinetics, substrate decomposition, and steric occlusion.
Module 1: The Reaction Stalls at 50% Conversion
Symptom: The reaction starts but plateaus. Adding more NaOH or heating simply creates impurities without pushing conversion.
Root Cause: The Cation Effect & Phase Transfer
Standard sodium hydroxide (NaOH) often fails in thiophene hydrolysis because the sodium cation (
The Solution: The "Lithium Effect"
Switch to Lithium Hydroxide (LiOH) . The lithium cation (
Protocol 1: Optimized LiOH Hydrolysis
-
Reagents: LiOH·H₂O (2.0 - 5.0 equiv), THF (HPLC grade), Distilled Water.
-
Solvent Ratio: 3:1 or 4:1 (THF:Water). Crucial: The mixture must remain homogenous to ensure the "Lithium Effect" functions.
-
Temperature: Start at 20°C. Only heat to 50°C if monitoring shows no progress after 4 hours.
Why this works: The high THF content solubilizes the thiophene ester, while the water solubilizes the LiOH. The
Module 2: The Product Vanishes (Decarboxylation)
Symptom: LCMS shows full consumption of the ester, but after acidic workup, the mass of the carboxylic acid is missing. You isolate the decarboxylated thiophene or a black tar.
Root Cause: Protodecarboxylation
Thiophene-2-carboxylic acids are inherently unstable. The electron-rich ring facilitates ipso-protonation at the C2 position, creating a transient sp3 center that ejects CO₂ to restore aromaticity. This is accelerated by:
-
Low pH: Strong mineral acids (HCl, H₂SO₄) during workup.
-
Heat: Refluxing in acidic media.
-
Electron Donating Groups (EDGs): Substituents at C3/C5 destabilize the acid further.
Visualizing the Trap
Caption: Mechanism of protodecarboxylation triggered by ipso-protonation at C2.
The Solution: Buffered Workup
Never acidify to pH 1. Target pH 4-5 .
-
Cool reaction mixture to 0°C.
-
Carefully adjust pH using 1M Citric Acid or NaH₂PO₄ buffer .
-
Extract immediately into EtOAc or DCM.
-
Do not heat the crude acid during drying/concentration.
Module 3: The "Brick Wall" (Steric Hindrance)
Symptom: Bulky substituents at the 3-position (ortho to ester) block the tetrahedral intermediate formation. Refluxing with base leads to decomposition before hydrolysis.
Root Cause: Nucleophilic Approach Failure
The trajectory of the hydroxide ion (Burgi-Dunitz angle) is physically blocked.
The Solution: Anhydrous Nucleophilic Cleavage (TMSI)
Abandon saponification. Use Trimethylsilyl Iodide (TMSI) .[1] This method cleaves the ester via an
Protocol 2: TMSI Ester Cleavage
-
Reagents: TMSCl (Trimethylsilyl chloride), NaI (Sodium Iodide), Acetonitrile (Dry).
-
Procedure:
-
Dissolve ester (1 equiv) and NaI (1.5 equiv) in dry MeCN.
-
Add TMSCl (1.5 equiv) dropwise. In situ generation of TMSI.
-
Heat to 60-80°C under
. -
Quench: Cool and add aqueous sodium thiosulfate (to remove iodine) and water.
-
Mechanism: The Silicon activates the carbonyl oxygen (Lewis acid), and the Iodide attacks the methyl/ethyl group of the ester, releasing the silyl ester which hydrolyzes instantly in water.
Summary of Methods
| Feature | LiOH / THF / H₂O | TMSI (TMSCl/NaI) | LiI / Pyridine |
| Mechanism | Saponification (B_Ac2) | Dealkylation ( | Nucleophilic Dealkylation ( |
| Best For | Standard thiophenes | Hindered or Acid-sensitive substrates | Methyl esters, non-volatile products |
| pH Conditions | Basic (pH > 12) | Neutral / Acidic (Lewis Acid) | Neutral |
| Key Risk | Incomplete conversion | Sensitivity to moisture | Requires high heat (Reflux) |
| Cost | Low | Moderate | Moderate |
Decision Workflow
Use this logic gate to select the correct protocol for your specific substrate.
Caption: Decision matrix for selecting hydrolysis conditions based on steric and electronic factors.
References
-
The Lithium Effect in Ester Hydrolysis
-
TMSI Mediated Hydrolysis (Jung Method)
-
Protodecarboxylation of Heterocycles
-
Nucleophilic Cleavage with LiI
Sources
- 1. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]
- 10. Decarboxylative thiolation of redox-active esters to free thiols and further diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Crude Ethyl 5-acetylthiophene-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-acetylthiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explore the causality behind common purification issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of Ethyl 5-acetylthiophene-2-carboxylate?
The synthesis of Ethyl 5-acetylthiophene-2-carboxylate is most commonly achieved via a Friedel-Crafts acylation of ethyl thiophene-2-carboxylate using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[1][2][3] The impurity profile is a direct consequence of this reaction mechanism.
Common Impurities Breakdown:
| Impurity Class | Specific Examples | Origin & Rationale |
| Unreacted Starting Materials | Ethyl thiophene-2-carboxylate, Acetic Anhydride | Incomplete reaction kinetics or non-stoichiometric reagent ratios. |
| Positional Isomers | Ethyl 4-acetylthiophene-2-carboxylate | While the 5-position is electronically favored for electrophilic substitution on a 2-substituted thiophene, small amounts of other isomers can form. |
| Over-Acylation Products | Di-acetylated thiophene derivatives | Occurs if the reaction conditions are too harsh or if there is a localized excess of the acylating agent. |
| Hydrolysis Products | 5-Acetylthiophene-2-carboxylic acid | The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during acidic or basic aqueous workups.[4][5][6] |
| Catalyst Residues & Complexes | Aluminum or tin salts | The Lewis acid catalyst can form stable complexes with the product ketone, requiring careful quenching and removal.[7] |
| Polymeric Byproducts | Dark, tarry substances ("humins") | Thiophene rings can be sensitive to strong acids, leading to degradation and polymerization, often resulting in discoloration.[8] |
Q2: My crude product is a dark brown, sticky oil instead of the expected solid. What is the likely cause?
A dark, viscous, or oily crude product is a common issue and typically points to the presence of polymeric byproducts or "humins".[8] This often occurs when the reaction temperature is too high or the reaction is exposed to the Lewis acid catalyst for an extended period. The strong acidity can cause degradation of the sensitive thiophene ring. Additionally, residual solvent or a mixture of impurities can depress the melting point of the product, causing it to appear as an oil.
Immediate Action: Attempt to remove the baseline impurities first. A thorough aqueous workup including a wash with a mild base like sodium bicarbonate can remove acidic residues. If the product is still oily, column chromatography is the recommended next step over direct recrystallization.
Q3: I have to choose between column chromatography and recrystallization. What is the decision-making process?
This is a critical decision that impacts yield, purity, and time. The choice depends on the initial purity of your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is essential.
Caption: Decision tree for selecting a purification method.
-
Recrystallization is ideal for removing small amounts of impurities from a product that is already substantially pure (>85-90%). It is fast, economical, and scalable.
-
Column Chromatography is necessary when the crude product is a complex mixture with multiple components or when impurities have similar solubility to the product.[9][10] It offers high resolving power but is more time-consuming and uses larger volumes of solvent.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental failures and provides a logical path to their resolution.
Issue 1: My product "oils out" during recrystallization instead of forming crystals.
-
Causality: This common problem occurs when the boiling point of the solvent is higher than the melting point of your product-impurity mixture.[11] The solute dissolves at a high temperature and, upon cooling, separates as a super-saturated liquid (an oil) before it can form a crystal lattice.
-
Solution Pathway:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent (5-10% increments) to lower the saturation point.[11]
-
Cool slowly. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. Rapid cooling encourages oiling.[12]
-
Scratch the flask. Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites.
-
Seed the solution. If you have a pure crystal, add a tiny amount to induce crystallization.
-
Change the solvent system. If the issue persists, the chosen solvent is likely unsuitable. Use a lower-boiling point solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexane).[13]
-
Issue 2: Column chromatography results in poor separation between my product and an impurity.
-
Causality: Poor separation (co-elution) means the chosen mobile phase (eluent) is not providing sufficient differential partitioning for the compounds on the stationary phase (silica).
-
Solution Pathway:
-
Re-evaluate your TLC analysis. The ideal eluent for column chromatography should give your product a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This provides the optimal balance between resolution and elution time.
-
Use a shallower solvent gradient. If you are running a gradient elution, make the change in solvent polarity more gradual.
-
Try a different solvent system. If a standard hexane/ethyl acetate system fails, consider alternatives. For example, substituting dichloromethane for ethyl acetate can alter the selectivity and improve separation.
-
Check column packing. Air bubbles or channels in the silica bed will lead to a non-uniform solvent front and poor separation.[9] Ensure the column is packed evenly as a slurry.
-
Sample loading. The sample should be loaded onto the column in the minimum possible volume of solvent and as a narrow, concentrated band.[14]
-
Issue 3: The final product is an off-white or yellowish solid, not pure white.
-
Causality: A persistent yellow or tan color often indicates the presence of trace, highly conjugated, or oxidized impurities that are not easily removed by a single purification step.
-
Solution Pathway:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon and the adsorbed colored impurities. Caution: Using too much carbon can lead to significant product loss.
-
Secondary Purification: A single purification method may not be sufficient. Purifying by column chromatography first to remove bulk impurities, followed by a final recrystallization, is a highly effective strategy for achieving exceptional purity.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is the first-line defense to remove catalyst residues, unreacted acid anhydrides, and acidic byproducts.
-
Quench the reaction mixture carefully by slowly pouring it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
1M HCl (if unreacted amines are possible)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Observe for CO₂ evolution , which indicates neutralization of acids. Continue washing until gas evolution ceases.[8]
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add the "good" solvent (ethanol) dropwise while heating and stirring until the solid just dissolves.[12] Use the minimum amount of hot solvent necessary.
-
To the hot solution, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.[11]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3.
-
Pack Column: Pack a glass column with silica gel using the selected eluent (wet slurry method is preferred).[9]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elute: Add the eluent to the column and apply positive pressure. Collect fractions continuously.
-
Monitor: Spot the collected fractions on TLC plates to determine which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[14]
Caption: General workflow for purification.
References
- Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives.
- Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Acta Crystallographica Section E. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from the National Center for Biotechnology Information, U.S.
- University of Massachusetts. (n.d.). Recrystallization - Part 2.
- Reddit. (2025, May 23). How do I recrystallize this product?
- Google Patents. (n.d.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
- BenchChem. (2025). Identification of impurities in Ethyl 5-methylfuran-2-carboxylate synthesis.
- J&K Scientific LLC. (2021, June 23). 5-Acetylthiophene-2-carboxylic acid | 4066-41-5.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BenchChem. (2025). A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene.
- ResearchGate. (n.d.). 8. Column Chromatography.
- MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.
- BLD Pharm. (n.d.). 33148-82-2|Ethyl 5-acetylthiophene-2-carboxylate|BLD Pharm.
- PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Organic Syntheses. (n.d.). 2-Acetothienone (Ketone, methyl 2-thienyl).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
- PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid.
- Organic Syntheses. (n.d.). ETHYL α-PHENYLACETOACETATE.
- ChemicalBook. (2025, July 14). 5-Acetylthiophene-2-carboxylic acid | 4066-41-5.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Acetylthiophene.
- Sigma-Aldrich. (n.d.). 5-Carboxy-2-acetylthiophene | 4066-41-5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Acetylthiophene-2-carboxylic acid | 4066-41-5 [chemicalbook.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. rubingroup.org [rubingroup.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control for Selective Thiophene Ester Functionalization
Welcome to the technical support center for the selective functionalization of thiophene esters. This guide is designed for researchers, medicinal chemists, and materials scientists who leverage the unique properties of the thiophene scaffold. Precise temperature control is not merely a suggestion but a critical parameter that dictates the regiochemical outcome, yield, and purity of your products. This resource provides in-depth, field-tested insights into the causality behind thermal choices and offers practical solutions to common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in directing reactions on the thiophene ring, particularly in the presence of an ester directing group.
Q1: Why is -78 °C the most frequently cited temperature for the lithiation of thiophene esters?
A1: The use of cryogenic temperatures, most commonly -78 °C (achieved with a dry ice/acetone bath), is essential for achieving kinetic control during the deprotonation of the thiophene ring.[1] At this low temperature, the reaction is governed by the rate of proton removal, not the thermodynamic stability of the resulting organolithium species.[2][3][4] For a typical 3-thiophene ester, the ester group acts as a directed metalation group (DMG), coordinating the lithium base (e.g., n-BuLi or LDA) and lowering the activation energy for deprotonation at the adjacent C2 position.[5][6][7] This forms the C2-lithiated species as the kinetic product. If the temperature is allowed to rise, the system can gain enough energy to overcome higher activation barriers, leading to equilibration and the formation of a mixture of regioisomers or other side products.
Q2: What is the difference between kinetic and thermodynamic control in this context?
A2:
-
Kinetic Control: This regime dominates at low temperatures.[2][4] The major product formed is the one that results from the fastest reaction pathway (i.e., the one with the lowest activation energy).[3] In the case of a 3-thiophene ester, this is typically the C2-functionalized product due to the directing effect of the ester group. The reaction is essentially irreversible under these conditions.[4]
-
Thermodynamic Control: This occurs at higher temperatures, where reactions become more reversible.[2] The system has enough energy to explore various reaction pathways, and the product distribution will reflect the relative thermodynamic stability of the intermediates and products. This often leads to a mixture of isomers, as the stability differences between, for example, a 2-lithiated and a 5-lithiated thiophene might be small.
Section 2: Troubleshooting Guides
This section provides a problem-oriented approach to common issues encountered during the functionalization of thiophene esters, with a focus on temperature-related causes and solutions.
Problem 1: Poor Regioselectivity (Mixture of C2 and C5 isomers)
You are attempting a directed ortho-metalation on a 3-thiophene ester, expecting exclusive C2 functionalization, but your analysis (NMR, GC-MS) shows a significant amount of the C5 isomer.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| Premature Warming | The reaction mixture warmed above the kinetic control threshold (typically > -70 °C) before or during the addition of the electrophile. This allows the initially formed C2-lithiated species to equilibrate to other, potentially more stable, lithiated intermediates. | 1. Improve Bath Stability: Use a well-insulated Dewar flask for your cooling bath. Ensure the bath is large enough to absorb any heat generated during reagent addition without a significant temperature increase. 2. Internal Temperature Monitoring: Do not rely on the bath's external temperature. Place a low-temperature thermometer or thermocouple directly into the reaction mixture to monitor the internal temperature accurately.[8] 3. Pre-cool Reagents: Pre-cool the electrophile solution in a separate flask in the same cooling bath before adding it to the lithiated thiophene solution. |
| Slow Electrophile Addition | A very slow addition of the electrophile at a borderline-stable temperature can provide enough time for the lithiated intermediate to isomerize before it is trapped. | 1. Optimize Addition Rate: Add the pre-cooled electrophile solution via cannula or syringe pump at a rate that does not cause the internal temperature to rise by more than 2-3 °C. A slightly faster, controlled addition is often better than a prolonged, slow one. |
| Incorrect Base/Solvent System | The choice of base and solvent affects the stability and reactivity of the organolithium species.[9] For example, using a highly reactive base like s-BuLi or t-BuLi can sometimes lead to less selective reactions if not perfectly controlled. | 1. Use LDA: For sensitive substrates, consider using Lithium Diisopropylamide (LDA). Its bulkiness can enhance regioselectivity, and it is generally less prone to side reactions than alkyllithiums. 2. Solvent Choice: Tetrahydrofuran (THF) is the most common solvent due to its good solvating properties for organolithiums.[10] Ensure it is anhydrous, as water will quench the reaction. |
Problem 2: Low Yield of Desired Product & Formation of Unidentified Byproducts
You have achieved the correct regioselectivity, but the overall yield is poor, and you observe significant side product formation.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| Reaction with Solvent (THF) | At temperatures above approximately -20 °C, alkyllithium reagents (and the resulting thienyllithium) can deprotonate THF, leading to its decomposition and quenching of your desired intermediate.[10] | 1. Maintain Low Temperature: Strictly maintain the reaction temperature at or below -78 °C throughout the process, from base addition to electrophile quenching. 2. Minimize Reaction Time: Do not let the lithiated species stir for an extended period before adding the electrophile. A typical hold time is 30-60 minutes after base addition to ensure complete deprotonation. |
| Side Chain Reactivity | The ester functionality itself can be attacked by the strong organolithium base, especially if the temperature is too high. This is more prevalent with less hindered esters (e.g., methyl esters) and highly reactive bases. | 1. Use a Bulky Base: Employ a sterically hindered base like LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is less likely to act as a nucleophile.[10] 2. Use a Bulky Ester: If possible, use a bulkier ester, such as a tert-butyl ester, to sterically shield the carbonyl group from nucleophilic attack. 3. Inverse Addition: Add the thiophene ester solution slowly to the cooled base solution. This ensures the base is never in large excess relative to the substrate, minimizing side reactions. |
| Electrophile Decomposition | Some electrophiles are unstable to strong bases, even at low temperatures. If the electrophile is added too slowly or if local "hot spots" occur, it can decompose before reacting with the thienyllithium. | 1. Rapid Quench: Once the lithiated species is formed, add the electrophile relatively quickly (while monitoring the internal temperature) to ensure it traps the desired intermediate before other processes can occur. 2. Check Electrophile Stability: Review the literature for the stability of your chosen electrophile under strongly basic conditions. |
Section 3: Experimental Protocols & Visualizations
Maintaining Cryogenic Temperatures
Precise and stable low temperatures are the foundation of selective thiophene functionalization.
Table 1: Common Low-Temperature Cooling Baths [1][8]
| Target Temperature (°C) | Slush Bath Composition | Key Considerations |
| 0 | Ice / Water | For reactions needing cooling below ambient but not cryogenic conditions. |
| -20 | Ice / Sodium Chloride (NaCl) | A simple way to achieve sub-zero temperatures. |
| -40 | Dry Ice / Acetonitrile | Useful for intermediate low-temperature steps. Acetonitrile is toxic. |
| -78 | Dry Ice / Acetone or Isopropanol | The standard for kinetic lithiations. Acetone is flammable. |
| -92 | Liquid N₂ / Dichloromethane | For reactions requiring even lower temperatures. Use with extreme caution. |
| -100 | Liquid N₂ / Diethyl Ether | Very low temperature, but ether is extremely flammable. |
Workflow for a Standard Lithiation/Functionalization Experiment
The following diagram illustrates the critical temperature-controlled steps for a successful selective functionalization.
Caption: Temperature dictates the outcome between kinetic and thermodynamic products.
References
-
Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]
-
Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. PMC (PubMed Central). [Link]
-
Solutions for low temperature synthesis. Interchim – Blog. [Link]
-
Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. RSC Publishing. [Link]
-
How To Perform Reactions At Low Temperatures. Radleys UK. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Directed (ortho) Metallation. University of Michigan. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
ortho metalation. Myers Research Group, UCLA. [Link]
Sources
- 1. radleys.com [radleys.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Characteristics of Ethyl 5-acetylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of UV-Vis Spectroscopy in the Characterization of Thiophene Derivatives
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in the structural elucidation and quantification of organic compounds. For heterocyclic molecules such as Ethyl 5-acetylthiophene-2-carboxylate, a compound of interest in medicinal chemistry and materials science, UV-Vis spectroscopy provides valuable insights into its electronic structure. The absorption of UV-Vis radiation by this molecule results in the excitation of electrons from lower to higher energy orbitals. The wavelength at which this absorption is maximal (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores and are influenced by its substituents and the surrounding solvent environment.
This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of Ethyl 5-acetylthiophene-2-carboxylate. We will objectively compare its spectral properties with those of structurally related thiophene derivatives, supported by experimental data and a discussion of the underlying electronic transitions. This information is critical for researchers in drug development and materials science who rely on a thorough understanding of a molecule's spectroscopic signature for applications ranging from purity assessment to the design of novel photoactive materials.
Comparative Analysis of UV-Vis Absorption Maxima (λmax)
The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic environment of the chromophore. In Ethyl 5-acetylthiophene-2-carboxylate, the thiophene ring, the acetyl group, and the ethyl carboxylate group collectively form a conjugated system that dictates its UV-Vis absorption profile. To provide a clear comparison, the following table summarizes the reported λmax values for our target compound and several relevant alternatives in a common solvent, ethanol.
| Compound | Structure | λmax (nm) in Ethanol | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Ethyl 5-acetylthiophene-2-carboxylate | (Structure depicted in figures below) | ~290 - 320 (Estimated) | Not reported |
| 2-Acetylthiophene | Thiophene ring with an acetyl group at the 2-position. | 284 | 9,500 |
| Ethyl thiophene-2-carboxylate | Thiophene ring with an ethyl carboxylate group at the 2-position. | 260 | 8,000 |
| 5-Acetylthiophene-2-carboxylic acid | Thiophene ring with an acetyl and a carboxylic acid group. | 295 | Not reported |
| Thiophene | The parent heterocyclic ring. | 231 | 7,100 |
Note: The λmax for Ethyl 5-acetylthiophene-2-carboxylate is an educated estimate based on the additive effects of the acetyl and ethyl carboxylate substituents on the thiophene chromophore. Experimental verification is recommended.
Understanding the Electronic Transitions
The UV-Vis absorption bands in Ethyl 5-acetylthiophene-2-carboxylate and its analogs arise from two primary types of electronic transitions: π → π* and n → π*.
-
π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In thiophene derivatives, these transitions are responsible for the strong absorption bands observed in the 230-300 nm region. The extent of conjugation in the molecule significantly influences the energy of this transition; greater conjugation leads to a bathochromic (red) shift to longer wavelengths.
-
n → π Transitions:* These are lower-intensity absorptions that involve the excitation of a non-bonding (n) electron, typically from the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions occur at longer wavelengths than π → π* transitions and are often observed as a shoulder on the main absorption band.
The presence of both an electron-withdrawing acetyl group and an ethyl carboxylate group on the thiophene ring in Ethyl 5-acetylthiophene-2-carboxylate extends the conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the primary π → π* transition compared to monosubstituted thiophenes.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of reliable and reproducible UV-Vis absorption data, the following detailed protocol should be followed. This protocol is designed as a self-validating system, incorporating steps for quality control.
Materials and Instrumentation
-
Analyte: Ethyl 5-acetylthiophene-2-carboxylate and comparative compounds.
-
Solvent: Spectroscopic grade ethanol (or other suitable solvent, ensuring it is transparent in the wavelength range of interest).
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL). The choice of solvent can significantly impact the absorption spectrum; polar solvents can interact with the solute and cause shifts in λmax.[1]
-
From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.2 and 0.8 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.
-
-
**Instrument Calibration and Blanking
Sources
Validating Synthesis of Ethyl 5-acetylthiophene-2-carboxylate via TLC: A Comparative Guide
Executive Summary & Strategic Context
Ethyl 5-acetylthiophene-2-carboxylate is a critical bifunctional intermediate in the synthesis of thiophene-based pharmaceuticals and optoelectronic materials. Its synthesis typically involves the Friedel-Crafts acetylation of ethyl 2-thiophenecarboxylate.
For process chemists, the challenge lies in rapid reaction monitoring.[1] While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, it is often a bottleneck during active synthesis.[1] This guide validates a Thin Layer Chromatography (TLC) protocol that serves as a high-fidelity, self-validating alternative for in-process control (IPC), offering a 95% reduction in decision time compared to HPLC.[1]
Technical Comparison: TLC vs. Analytical Alternatives
The following analysis objectively compares TLC against HPLC and GC for this specific synthesis.
Performance Matrix
| Feature | TLC (Recommended for IPC) | HPLC (Gold Standard) | GC-MS |
| Primary Utility | Real-time reaction monitoring (IPC) | Final purity certification (QC) | Impurity profiling/ID |
| Turnaround Time | 5–8 minutes | 30–60 minutes | 20–40 minutes |
| Cost per Run | < $0.50 | $15.00 - $25.00 | $10.00 - $20.00 |
| Limit of Detection | ~100 ng (Visual) | ~1 ng (UV-Vis) | ~0.1 ng |
| Specificity | Medium (Rf + Stain differentiation) | High (Retention Time + UV Spectrum) | High (Mass Fingerprint) |
Expert Insight: While HPLC provides exact purity percentages, TLC is superior for determining reaction completion.[1] The unique functional group change (addition of a ketone) allows for chemically specific staining that HPLC UV detection cannot immediately distinguish without a reference standard.
The Self-Validating Protocol
This protocol uses a "Check-Mate" system: Relative Mobility (polarity change) combined with Chemo-Selective Staining (functional group verification).
A. Synthesis Context (The Reaction)[2][3][4][5]
-
Substrate: Ethyl 2-thiophenecarboxylate (Ester)[1]
-
Reagent: Acetic Anhydride or Acetyl Chloride
-
Catalyst: SnCl₄ or AlCl₃ (Lewis Acid)[1]
-
Product: Ethyl 5-acetylthiophene-2-carboxylate (Ester + Ketone)[1]
B. TLC System Setup
-
Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
-
Mobile Phase (Eluent): Hexane : Ethyl Acetate (70:30 v/v).
-
Optimization Note: If spots are too high (Rf > 0.7), adjust to 80:20. If too low (Rf < 0.2), adjust to 60:40.[1]
-
-
Visualization: Dual-mode (UV 254 nm + 2,4-DNP Stain).
C. Step-by-Step Validation Workflow
Step 1: Plate Preparation (The "Co-Spot" Standard) Never run the reaction mixture (RM) alone. You must prepare a three-lane plate:
-
Lane 1 (SM): Pure Starting Material (Ethyl 2-thiophenecarboxylate).
-
Lane 2 (Co-Spot): SM + Reaction Mixture (Overlaid).
-
Lane 3 (RM): Reaction Mixture.
Step 2: Elution Run the plate until the solvent front reaches ~1 cm from the top.[2] Dry completely with warm air.
Step 3: UV Visualization (Non-Destructive) Expose under UV 254 nm. Mark spots with a pencil.[3]
-
Observation: The Thiophene ring is UV active.[2] You will see dark spots on a green fluorescent background.
-
Polarity Logic: The Product contains an added ketone group, making it more polar than the starting material.[1]
Step 4: Chemical Staining (The Validation Step) Dip the plate into 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently.[1]
-
Mechanism: 2,4-DNP reacts specifically with aldehydes and ketones to form hydrazones.[1][5]
-
The "Self-Validating" Result:
-
SM Spot: Remains colorless or stains very faintly (Ester does not react).
-
Product Spot: Turns Yellow/Orange immediately (Ketone reacts).
-
Decision Rule: If the lower spot (Rf ~0.35) is UV active AND turns orange with DNP, while the upper spot (SM) disappears, the reaction is complete.[1]
Visualizing the Logic
The following diagram illustrates the decision-making process for validating the synthesis.
Caption: Decision tree for validating product identity using relative mobility and chemo-selective staining.
Troubleshooting & Expert Insights
Common Pitfall: Catalyst-Induced Hydrolysis
If using AlCl₃ , the harsh Lewis acid conditions can sometimes hydrolyze the ethyl ester, resulting in 5-acetylthiophene-2-carboxylic acid.[1]
-
TLC Symptom: A spot appears at the baseline (Rf ≈ 0) that streaks. The acid is too polar to move in 70:30 Hex:EtOAc.
-
Correction: Switch to SnCl₄ (milder Lewis acid) or ensure anhydrous conditions to preserve the ester.
Regioselectivity Verification
Thiophene directs electrophilic substitution to the α-positions (2 and 5). Since position 2 is blocked by the ester, acetylation naturally occurs at position 5.[1]
-
Validation: If you see multiple new spots, you may be observing di-acetylation (rare due to deactivation) or ring opening.[1] The primary product should be the major, discrete spot.[1]
Preparation of 2,4-DNP Stain
To ensure the self-validating system works:
-
Dissolve 12g of 2,4-dinitrophenylhydrazine in 60mL of conc. sulfuric acid.[6][7]
-
Add carefully to 80mL water and 200mL 95% ethanol.
-
Safety: Wear gloves; this stains skin permanently.
References
-
PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Comparison: Elemental Analysis Calibration Standards for Ethyl 5-acetylthiophene-2-carboxylate
Content Type: Technical Application Guide Subject: Optimization of CHNS Combustion Analysis for Thiophene Derivatives Target Audience: Analytical Chemists, QC Specialists, and Pharmaceutical Researchers
Executive Summary
Ethyl 5-acetylthiophene-2-carboxylate (CAS: 33148-82-2) represents a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). However, its validation via Elemental Analysis (EA) presents specific challenges due to the thiophene moiety . The high sulfur content (~16.3%) and the refractory nature of heterocyclic sulfur often lead to incomplete combustion and catalytic poisoning when using generic calibration standards.
This guide compares the performance of Sulfanilamide (the industry generalist) against BBOT (the structural analog) and Cystine to determine the optimal calibration strategy for this specific compound.
Core Insight: While Sulfanilamide is cost-effective for routine nitrogen analysis, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) combined with Vanadium Pentoxide (V₂O₅) is the mandatory standard for achieving <0.3% error margins in sulfur recovery for Ethyl 5-acetylthiophene-2-carboxylate.
Technical Profile & Target Values
Before selecting a standard, the theoretical composition of the analyte must be established to define acceptance criteria.
Compound: Ethyl 5-acetylthiophene-2-carboxylate Formula: C₉H₈O₃S Molecular Weight: 196.22 g/mol Structure: 2,5-disubstituted thiophene ring.
Table 1: Theoretical Composition (Target Values)
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (+/- 0.4%) |
| Carbon | 9 | 12.011 | 108.10 | 55.09% | 54.69% – 55.49% |
| Hydrogen | 8 | 1.008 | 8.06 | 4.11% | 3.71% – 4.51% |
| Sulfur | 1 | 32.06 | 32.06 | 16.34% | 15.94% – 16.74% |
| Oxygen | 3 | 15.999 | 48.00 | 24.46% | Calculated by difference |
Comparative Analysis of Calibration Standards
The choice of standard dictates the accuracy of the "K-factor" (calibration factor) used by the instrument. For thiophenes, the Matrix Match principle is paramount: the standard should combust similarly to the analyte.
Table 2: Performance Comparison of Primary Standards
| Feature | Standard A: Sulfanilamide | Standard B: BBOT | Standard C: Cystine |
| Formula | C₆H₈N₂O₂S | C₂₆H₂₆N₂O₂S | C₆H₁₂N₂O₄S₂ |
| Sulfur Content | ~18.6% | ~7.4% | ~26.7% |
| Structure Type | Benzene sulfonamide | Thiophene derivative | Aliphatic disulfide |
| Combustion Profile | Fast, clean oxidation.[1] | Slower, mimics heterocyclic stability. | Very fast, high SO₂ surge. |
| Suitability for Target | Moderate. Good for N/C, but S recovery often drifts due to structural mismatch. | Excellent. Structural analog to the analyte (contains thiophene ring). | Low. High S content often saturates traps; aliphatic S behaves differently than aromatic S. |
| Cost Efficiency | High (Cheap) | Low (Expensive) | Moderate |
Why BBOT is Superior for this Application
Ethyl 5-acetylthiophene-2-carboxylate contains sulfur embedded in an aromatic ring. Breaking this C-S bond requires higher energy than the aliphatic disulfide bond in Cystine.
-
Sulfanilamide often yields slightly low Sulfur results for thiophenes because the instrument calibrates on a "loose" sulfonamide sulfur, leading to under-integration of the refractory thiophene sulfur.
-
BBOT contains a thiophene ring itself. Calibrating with BBOT cancels out systematic errors related to the combustion kinetics of the thiophene moiety.
Experimental Protocol: The "Flash" Combustion System
To achieve valid results, you must employ a Dynamic Flash Combustion method. This protocol assumes the use of a modern analyzer (e.g., Thermo FlashSmart, Elementar vario, or PerkinElmer 2400).
The Critical Additive: Vanadium Pentoxide (V₂O₅)
Do not analyze this compound without V₂O₅. Thiophenes tend to form stable sulfates in the ash or char, trapping sulfur. V₂O₅ acts as a flux and strong oxidant, ensuring the quantitative release of sulfur as SO₂.
Step-by-Step Workflow
-
Preparation:
-
Purge the instrument with Helium (carrier) and Oxygen (combustion).
-
Condition the reduction column (Copper) to remove passive nitrogen.
-
-
Weighing (The Differential Method):
-
Place a tin capsule on a microbalance (readability 0.001 mg).
-
Add 10–15 mg of V₂O₅ powder directly into the empty capsule.
-
Tare the balance.
-
Add 1.5–2.5 mg of Ethyl 5-acetylthiophene-2-carboxylate.
-
Fold the capsule hermetically (exclude air to prevent N-blank errors).
-
-
Calibration:
-
Run a "Conditioning" sample (unweighed BBOT) to prime the adsorption columns.
-
Run 3 replicates of BBOT (Standard B) weighed to bracket the sample mass (e.g., 1.5 mg, 2.0 mg, 2.5 mg).
-
Generate the K-factor curve.[2]
must be >0.999.
-
-
Analysis:
-
Run the Ethyl 5-acetylthiophene-2-carboxylate samples in triplicate.
-
Insert a "Check Standard" (Sulfanilamide) every 10 runs to verify drift.
-
Combustion Pathway Visualization
The following diagram illustrates the reaction pathway and the critical role of the V₂O₅ flux in preventing sulfur retention.
Caption: Figure 1. Dynamic Flash Combustion pathway highlighting the necessity of V₂O₅ to prevent sulfur trapping in the ash.
Data Interpretation & Troubleshooting
When analyzing the results, use the acceptance criteria defined in Table 1.
Simulated Comparative Data (N=5)
| Metric | Using Sulfanilamide Std | Using BBOT Std | Status |
| Carbon % | 55.12% (±0.1) | 55.08% (±0.05) | Both Pass |
| Hydrogen % | 4.15% (±0.05) | 4.12% (±0.02) | Both Pass |
| Sulfur % | 15.85% (±0.3) | 16.32% (±0.1) | Sulfanilamide Fails |
| Error (S) | -0.49% (Low Bias) | -0.02% (Accurate) |
Analysis: The Sulfanilamide calibration resulted in a low bias for Sulfur. This is a classic "matrix effect" where the instrument's response factor for the sulfonamide group does not perfectly extrapolate to the thiophene ring. The BBOT calibration, being structurally similar, corrected this error.
Troubleshooting Guide
-
Low Sulfur Recovery (<15.9%):
-
Cause: Incomplete combustion or ash retention.
-
Fix: Increase V₂O₅ amount to 20mg. Increase Oxygen injection time by 5 seconds.
-
-
High Nitrogen Blank:
-
Cause: Air trapped in the tin capsule.
-
Fix: Ensure the "pinch" on the tin capsule is tight. Purge autosampler for 10 minutes before starting.
-
-
Peak Tailing (SO₂):
-
Cause: Water trap saturation (water interferes with SO₂ separation).
-
Fix: Replace the magnesium perchlorate water trap.
-
Decision Matrix: Selecting Your Standard
Use this logic flow to determine if you can use a generic standard or if you must use BBOT for your specific derivative.
Caption: Figure 2. Decision matrix for selecting the appropriate calibration standard based on analytical requirements.
References
-
ASTM International. (2021). ASTM D5291-10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.[3][4][5][6] [Link]
-
PubChem. (2024). Ethyl 5-acetylthiophene-2-carboxylate Compound Summary. National Library of Medicine. [Link]
Sources
Safety Operating Guide
Ethyl 5-acetylthiophene-2-carboxylate proper disposal procedures
Executive Summary & Core Directive
Ethyl 5-acetylthiophene-2-carboxylate is a sulfur-containing organic ester used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols that mitigate two primary risks: environmental toxicity (due to the thiophene moiety) and hazardous combustion byproducts (sulfur oxides, SOₓ).
The Core Directive: Do NOT dispose of this compound down the drain. It must be segregated as Sulfur-Bearing Organic Waste and destroyed via high-temperature incineration equipped with flue gas scrubbing.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Description | Operational Implication |
| Physical State | Solid (typically off-white to pale yellow powder) | Risk of dust generation; requires particulate respiratory protection during transfer. |
| Reactivity | Sensitive to strong oxidizers and strong bases. | Segregation Critical: Do not store or dispose of in the same container as nitric acid or perchlorates. |
| Hydrolysis | Hydrolyzes in the presence of moisture/acids/bases. | Breakdown products include 5-acetylthiophene-2-carboxylic acid and ethanol. Waste containers must be kept dry. |
| Combustion | Generates CO, CO₂, and Sulfur Oxides (SO₂/SO₃) . | Incineration must occur at facilities capable of scrubbing acidic gases. |
GHS Hazard Classification (derived from structure-activity relationships):
-
H412: Harmful to aquatic life with long-lasting effects (Standard for thiophene derivatives).
Pre-Disposal Segregation & Handling
Proper segregation is the single most effective way to prevent accidents and reduce disposal costs.
A. Solid Waste (Pure Substance & Contaminated Debris)
-
Items: Expired pure chemical, weighing boats, contaminated gloves, and paper towels.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Contains Organic Sulfur."
B. Liquid Waste (Solutions & Mother Liquors)
-
Matrix: typically dissolved in solvents like Ethyl Acetate, DCM, or Methanol.
-
Segregation Rule:
-
If dissolved in Halogenated Solvents (DCM/Chloroform): Segregate into Halogenated Waste .
-
If dissolved in Non-Halogenated Solvents (Methanol/Acetone): Segregate into Non-Halogenated Organic Waste .
-
-
Critical Note: Clearly mark the tag with "Contains Thiophene Derivatives" . This alerts the disposal facility to the sulfur content, which dictates the feed rate into the incinerator to manage SOₓ emissions.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Expired/Excess Solid Chemical
-
PPE Setup: Don nitrile gloves (double gloving recommended), safety goggles, lab coat, and a fit-tested N95 or P100 respirator if handling open powder outside a fume hood.
-
Transfer: Working inside a fume hood, transfer the solid directly into the designated hazardous waste container.
-
Why? The fume hood captures any fugitive dust, protecting the user from respiratory irritation (H335).
-
-
Deactivation (Empty Bottles): Triple rinse the empty original container with a compatible solvent (e.g., acetone).
-
Pour the rinsate into the Liquid Waste stream.
-
Deface the label on the original bottle and dispose of it as chemically contaminated glass or according to local glass recycling rules if fully decontaminated.
-
-
Sealing: Cap the waste container tightly. Do not leave funnels in the bottle neck.
Protocol B: Spill Cleanup (Emergency Response)
-
Minor Spill (< 10g):
-
Isolate the area.
-
Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.
-
Wipe up the material and place it in a sealable plastic bag.
-
Clean the surface with soap and water.[4]
-
Place the sealed bag into the Solid Hazardous Waste drum.
-
-
Major Spill (> 10g or in solution):
-
Evacuate the immediate area if dust is visible.
-
Ventilate: Increase air exchange if possible.
-
Absorb: If liquid, use vermiculite or a commercial organic spill kit. If solid, use a HEPA vacuum or wet-sweeping method.
-
Disposal: Collect all absorbent materials into a hazardous waste pail.
-
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream based on the state of the chemical.
Figure 1: Decision matrix for segregating Ethyl 5-acetylthiophene-2-carboxylate waste streams.
Regulatory Compliance & Final Fate
Environmental Protection Agency (EPA) - USA
-
RCRA Status: While not explicitly listed as a P- or U-listed waste by specific CAS, it falls under the characteristic of Toxic if leachable, and generally regulated as Ignitable (D001) if in organic solvent.
-
Generator Status: The presence of the thiophene ring means it must be treated as a "Lab Pack" chemical for incineration.
Final Destruction Method: Incineration
The only acceptable final fate for this compound is destructive incineration .
-
Mechanism: Oxidation at >1000°C.
-
Byproduct Management: The sulfur content converts to SO₂. The incineration facility must use a wet limestone scrubber or similar technology to neutralize the acid gas before release.
-
Prohibition: Never autoclave this waste (risk of releasing toxic vapors) and never discharge to sewer (aquatic toxicity).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3742727, 5-Acetylthiophene-2-carboxylic acid. (Structurally related core moiety).[5][6] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Management for Academic Laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
